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Brevinin-2Rd

Cat. No.: B1577709
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Description

Overview of Amphibian Host Defense Peptides (AMPs) as a Research Focus

Amphibian Host Defense Peptides (AMPs) are a diverse group of molecules that form the primary chemical defense barrier for many frog and toad species against invading microorganisms. nih.govresearchgate.net These peptides are synthesized in granular glands in the skin and are released in response to stress or injury. The discovery of magainins from the skin of the African clawed frog, Xenopus laevis, was a pivotal moment that stimulated significant interest in amphibian skin peptides as a source for new drug leads. nih.gov

The skin secretions of amphibians are considered a rich repository of novel bioactive compounds, particularly antimicrobial peptides (AMPs), which are gaining substantial attention in the scientific and medical communities as potential pro-drugs. nih.gov The vast diversity of these peptides, even among closely related species, provides a large library of molecules with varied functions. researchgate.net Research into these secretions is driven by the urgent need for new anti-infective agents to combat the rise of multidrug-resistant bacteria. mdpi.com Beyond their antimicrobial properties, many of these peptides, including members of the Brevinin family, have demonstrated other biological activities, such as anti-cancer and insulin-releasing properties. nih.govfrontiersin.org

Historical Context of Brevinin Discovery and Classification

The Brevinin superfamily is a major group of AMPs found in ranid frogs (true frogs). researchgate.net Their classification is based on structural similarities and follows a nomenclature that typically indicates the source species. nih.gov

The Brevinin superfamily was first described in 1992 by Morikawa and colleagues. nih.govresearchgate.netmdpi.com They isolated and characterized two distinct peptides from the skin of the Japanese frog, Rana brevipoda porsa. nih.gov These were named Brevinin-1 (B586460) and Brevinin-2 (B1175259). nih.gov The initial research demonstrated that both peptides exhibited potent microbicidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov Since this discovery, hundreds of different Brevinin peptides have been identified. nih.govresearchgate.net

The Brevinin superfamily is broadly divided into two main subfamilies, Brevinin-1 and Brevinin-2, which can be distinguished by several key features. nih.govfrontiersin.org Brevinin-1 peptides are generally shorter, consisting of approximately 24 amino acid residues, whereas Brevinin-2 peptides are typically longer, with around 33-34 residues. nih.govresearchgate.net

A defining structural feature for many, though not all, peptides in both families is a C-terminal cyclic heptapeptide (B1575542) domain, often called the "Rana box," formed by a disulfide bridge. researchgate.netmdpi.com However, the primary amino acid sequences of Brevinin-2 peptides are notably diverse and less conserved than those of the Brevinin-1 family. frontiersin.org A critical functional distinction is that peptides in the Brevinin-2 subfamily tend to exhibit much lower hemolytic (red blood cell-destroying) activity compared to their Brevinin-1 counterparts, a characteristic that makes them more appealing candidates for therapeutic development. mdpi.commdpi.comfrontiersin.org

Comparison of Brevinin Subfamilies

CharacteristicBrevinin-1 SubfamilyBrevinin-2 Subfamily
Typical Length~24 amino acids nih.govresearchgate.net~33-34 amino acids nih.govresearchgate.net
Hemolytic ActivityGenerally high mdpi.comfrontiersin.orgRelatively low mdpi.commdpi.comfrontiersin.org
Sequence ConservationMore conservedPoorly conserved frontiersin.org
Key Conserved ResiduesAla⁹, Cys¹⁸, Lys²³, Cys²⁴ frontiersin.orgLys⁷, Cys²⁷, Lys²⁸, Cys³³ frontiersin.org

Taxonomic Distribution and Diversity of Brevinin-2 Peptides in Anuran Species

The distribution of Brevinin subfamilies provides valuable markers for understanding the evolutionary relationships between frog species. Brevinin-2 peptides are characteristically isolated from Asian and European species of the Ranidae family and have not been identified in North American ranids. frontiersin.orgnih.gov This geographic distinction highlights the divergent evolutionary paths of these amphibian populations.

The diversity of the Brevinin-2 family is evident from the variety of peptides isolated from different species within the Rana genus:

Rana brevipoda porsa : This Japanese frog is the original source from which the protoplast peptides, Brevinin-1 and Brevinin-2, were first identified. nih.govfrontiersin.org

Rana ridibunda : The skin of this marsh frog is the source of a unique peptide named Brevinin-2R. nih.govtums.ac.irnih.gov This 25-amino acid peptide is noted for its broad-spectrum antimicrobial activity and, importantly, its very low hemolytic activity. nih.govtums.ac.ir It has also been investigated for its selective cytotoxicity toward cancer cells. nih.govaacrjournals.org

Rana temporaria : The skin secretions of the common European frog, Rana temporaria, have been found to contain peptides from both the Brevinin-1 and Brevinin-2 families, alongside other AMPs like temporins. researchgate.netresearchgate.net A specific member of the Brevinin-2 family from this species is designated Brevinin-2T. researchgate.net

Compound Details

Identification from Pelophylax Genus

The Pelophylax genus, which includes many European water frogs, has been a significant source for the discovery of Brevinin-2 peptides. The nomenclature of these frogs has undergone taxonomic revisions, with many species previously classified under the genus Rana now placed in Pelophylax.

A notable peptide, Brevinin-2R, was isolated from the skin of the marsh frog, Pelophylax ridibundus (formerly Rana ridibunda). nih.govgoogle.com This peptide consists of 25 amino acids and shows strong homology with other Brevinin-2 peptides. nih.gov Similarly, extensive research on the European edible frog, Pelophylax kl. esculentus, has led to the identification of several Brevinin-2 peptides, including Brevinin-2E, Brevinin-2Ea, Brevinin-2Eb, Brevinin-2Ec, and the novel Brevinin-2Ta. nih.govoncotarget.comnih.gov Peptidomic analysis has also been used to differentiate populations of the Pelophylax esculentus complex, leading to the identification of six new peptides from the Brevinin-2 family in Pelophylax ridibundus. nih.govresearchgate.net

Furthermore, studies on the dark-spotted frog, Pelophylax nigromaculatus, have identified peptides such as Nigrocin-1, which is classified within the Brevinin-2 family, and more recently, Brevinin-2PN. google.comresearchgate.net

Peptide NameSource OrganismFormer Name
Brevinin-2RPelophylax ridibundusRana ridibunda
Brevinin-2TaPelophylax kl. esculentusRana esculenta
Brevinin-2TbePelophylax kl. esculentusRana esculenta
Brevinin-2PNPelophylax nigromaculatusRana nigromaculata
Nigrocin-1Pelophylax nigromaculatusRana nigromaculata

Identification from Hylarana and Sylvirana Genera

The genera Hylarana and Sylvirana are rich sources of Brevinin-2 peptides. These genera are closely related, and some species have been reclassified between them. The skin secretions of Sylvirana guentheri (also known as Hylarana guentheri) have yielded a variety of Brevinin-2 peptides, including Brevinin-2GHa, Brevinin-2GHb, Brevinin-2GHc, and Brevinin-2GHk. amphibiaweb.orgnih.govresearchgate.net Molecular cloning techniques have identified numerous cDNAs encoding Brevinin-2 peptides from Hylarana guentheri, such as Brevinin-2GHd through Brevinin-2GHj. sciengine.com

Brevinin-2GUb is another peptide identified from Hylarana guentheri that has been the subject of structure-activity relationship studies. mdpi.com Additionally, Brevinin-GR23, a Brevinin-2 like peptide, was also obtained from Hylarana guentheri. tandfonline.com

Peptide NameSource Organism
Brevinin-2GHaSylvirana guentheri / Hylarana guentheri
Brevinin-2GHbSylvirana guentheri / Hylarana guentheri
Brevinin-2GHcSylvirana guentheri / Hylarana guentheri
Brevinin-2GHkSylvirana guentheri
Brevinin-2GUbHylarana guentheri
Brevinin-GR23Hylarana guentheri

Identification from Lithobates Genus

The Lithobates genus, encompassing many frogs of the New World, has also contributed to the catalog of Brevinin-2 peptides. A significant finding is the Brevinin-2-related peptide (B2RP), which was first isolated from the skin secretions of the mink frog, Lithobates septentrionalis. nih.govuniprot.org This peptide is notably shorter, consisting of 21 amino acids, and lacks the characteristic C-terminal "Rana box" disulfide bridge. nih.govnih.gov Despite this structural difference, it is classified as a Brevinin-2-related peptide due to sequence similarities. Peptidomic analyses have confirmed the presence of Brevinin-2-related peptides in this species. imrpress.com Further studies have also identified Brevinin-2 family members in other Lithobates species like Lithobates capito. researchgate.net

Peptide NameSource Organism
Brevinin-2-related peptide (B2RP)Lithobates septentrionalis

Identification from Microhyla Genus

While the vast majority of Brevinin family peptides are found in Ranidae frogs, research has identified similar peptides in other frog families. A novel antimicrobial peptide named Brevinin-2MP was identified from the skin of the beautiful pygmy frog, Microhyla pulchra, which belongs to the Microhylidae family. frontiersin.orgnih.govnih.govdntb.gov.ua The precursor sequence of Brevinin-2MP shows high resemblance to Brevinin-2 peptides, particularly in the signal and acidic domains. frontiersin.org Structurally, Brevinin-2MP is a 30-residue peptide that contains the characteristic "Rana box" structure, solidifying its classification within the Brevinin-2 family. frontiersin.orgnih.gov This was the first report of a Brevinin-2 peptide from Microhyla pulchra. frontiersin.org

Peptide NameSource Organism
Brevinin-2MPMicrohyla pulchra

Nomenclature and Classification Systems for Brevinin-2 Peptides in Academic Literature

The nomenclature for antimicrobial peptides from ranid frogs, including the Brevinin-2 family, has been a subject of academic discussion to ensure consistency and reflect evolutionary relationships. nih.gov A systematic approach is generally followed in the academic literature.

The name "Brevinin" indicates the peptide family, with "-2" specifying the subfamily. nih.gov This is followed by one or two letters, set in upper case, to denote the species of origin (e.g., "R" for ridibundus or "PN" for nigromaculatus). google.comresearchgate.netnih.gov If multiple Brevinin-2 peptides (paralogs) are isolated from the same species, they are distinguished by a lowercase letter (e.g., Brevinin-2Ea, Brevinin-2Eb). nih.gov This system allows for clear classification, although some historical names like Gaegurin and Nigrocin are still referenced as being part of the Brevinin-2 family. nih.govgoogle.com The classification is based on limited structural similarities, as the primary sequences of Brevinin-2 peptides can be quite variable. nih.govmdpi.com

Properties

bioactivity

Antimicrobial

sequence

GILDSLKNLAKNAAQILLNKASCKLSGQC

Origin of Product

United States

Molecular Architecture and Structural Biology of Brevinin 2rd

Primary Sequence Analysis and Amino Acid Composition of Brevinin-2Rd

Peptide Length and Residue Count

This compound is a 25-residue peptide. nih.gov Its primary amino acid sequence is KLKNFAKGVAQSLLNKASCKLSGQC . nih.govnovoprolabs.com The specific arrangement and chemical properties of these amino acids dictate the peptide's physicochemical characteristics, including its charge and hydrophobicity.

The detailed amino acid composition of this compound is provided in the table below. The peptide is notably rich in Lysine (B10760008) (K) and Leucine (B10760876) (L), contributing to its cationic and hydrophobic properties, respectively.

Amino AcidThree-Letter CodeOne-Letter CodeCountPercentage (%)
AlanineAlaA28%
CysteineCysC28%
GlutamineGlnQ28%
GlycineGlyG28%
LysineLysK416%
LeucineLeuL416%
AsparagineAsnN28%
PhenylalaninePheF14%
SerineSerS312%
ValineValV14%

Sequence Homology and Variability Among Brevinin-2 (B1175259) Analogues

The brevinin-2 family of peptides exhibits considerable sequence diversity both between and within different frog species. mdpi.comresearchgate.net While this compound is shorter than many other brevinin-2 family members, which typically have 33–34 residues, it shows strong homology to other analogues such as Brevinin-2Ej and Brevinin-2Ee. nih.govresearchgate.net The primary structure of the broader brevinin-2 family is generally poorly conserved, leading to a wide array of peptides with distinct properties. nih.govresearchgate.net This variability is a hallmark of the evolutionary adaptation of amphibian defense systems.

The table below compares the amino acid sequence of this compound with other representative members of the brevinin family.

Peptide NameOrigin SpeciesAmino Acid SequenceLength
This compoundPelophylax ridibundusKLKNFAKGVAQSLLNKASCKLSGQC25
Brevinin-2 (protoplast)Rana brevipoda porsaGLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC33
Brevinin-2ISbRana limnocharisSFLTTFKDLAIKAAKSAGQSVLSTLSCKLSNTC33

Identification of Conserved Amino Acid Residues (e.g., Lysine and Cysteine)

In this compound, the Cysteine residues are found at positions 19 and 25. These are critical for forming the disulfide bridge that defines the "Rana box". The multiple Lysine residues (at positions 1, 3, 7, and 16) are also functionally significant, as they impart a strong positive charge (cationic nature) to the peptide, which is crucial for its initial electrostatic attraction to negatively charged microbial cell surfaces. nih.gov

Secondary and Tertiary Structural Features

The biological function of this compound is intimately linked to its three-dimensional structure, particularly the conformation it adopts upon interacting with cell membranes.

Predominance of Alpha-Helical Conformation

In aqueous solutions, brevinin peptides like this compound typically lack a defined secondary structure and exist in a random coil state. tums.ac.irnih.gov However, in the presence of a hydrophobic, membrane-mimicking environment (such as 50% trifluoroethanol or lipid bilayers), they undergo a conformational change to form an amphipathic alpha-helix. nih.govtums.ac.ir This structural transition is a critical step in its mechanism of action. tums.ac.irnih.gov The resulting alpha-helical structure has a distinct spatial arrangement of hydrophobic and hydrophilic (cationic) residues on opposite sides of the helix, allowing it to interact favorably with and insert into the lipid bilayer of target cell membranes. nih.gov

Role of C-Terminal Disulfide Bridge (Rana Box)

A defining structural motif of most brevinin peptides is the C-terminal "Rana box". nih.govresearchgate.net This feature consists of a cyclic heptapeptide (B1575542) loop formed by an intramolecular disulfide bond between two Cysteine residues. nih.govtums.ac.irresearchgate.net In this compound, this bridge is formed between Cys-19 and Cys-25. This cyclic domain was initially believed to be essential for the peptide's biological activity. nih.gov However, subsequent research on various brevinin-2 analogues has shown that this may not always be the case. nih.gov Some studies have found that the Rana box has only a slight influence on the bioactivities of brevinin-2 peptides and that its removal can sometimes even enhance antimicrobial potency. nih.gov Nevertheless, the Rana box remains a characteristic and highly conserved structural feature of the wider brevinin family. nih.govmdpi.com

Amphipathic and Cationic Nature of the Peptide Structure

The arrangement of amino acids in this compound confers upon it two critical properties: cationicity and amphipathicity. The peptide has a net positive charge, a common feature of many antimicrobial peptides, which facilitates its interaction with negatively charged bacterial membranes mdpi.comtums.ac.ir. This positive charge is attributed to the presence of lysine residues distributed along the peptide chain.

Furthermore, this compound exhibits an amphipathic structure, meaning it has distinct hydrophobic and hydrophilic regions tums.ac.ir. When the peptide adopts an α-helical conformation, the amino acid side chains are spatially segregated, creating a nonpolar face and a polar face. This amphipathicity is crucial for its interaction with and disruption of microbial cell membranes. The hydrophobic face can insert into the lipid bilayer of the membrane, while the hydrophilic face can interact with the aqueous environment and the polar head groups of the lipids. Helical wheel projections are a common method to visualize the amphipathic nature of such peptides wikipedia.org.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue/DescriptionSource
Amino Acid Sequence KLKNFAKGVAQSLLNKASCKLSGQC nih.govnovoprolabs.com
Length (amino acids) 25 nih.gov
Net Charge Positive (Cationic) mdpi.comtums.ac.ir
Key Structural Feature C-terminal "Rana box" with disulfide bridge (Cys19-Cys25) nih.govmdpi.com
Predicted Conformation Adopts an α-helical structure in membrane-mimetic environments tums.ac.ir
Nature Amphipathic tums.ac.ir

Computational Modeling and Prediction of this compound Structure

Computational methods are invaluable tools for elucidating the three-dimensional structure and dynamic behavior of peptides like this compound. These approaches complement experimental techniques and provide insights at a molecular level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For antimicrobial peptides, MD simulations can provide detailed information about their conformational changes, interactions with model membranes, and the mechanisms of membrane disruption. While the utility of MD simulations for studying peptides of the brevinin-2 family has been acknowledged, specific studies detailing molecular dynamics simulations for this compound are not extensively available in the current body of scientific literature. Future research employing MD simulations could further illuminate the dynamic behavior of this compound in different environments.

Secondary Structure Prediction Algorithms

Various algorithms are employed to predict the secondary structure of peptides from their primary amino acid sequence. These predictions are often the first step in understanding a peptide's three-dimensional conformation. For peptides in the brevinin family, servers like I-TASSER have been utilized for structure prediction researchgate.netresearchgate.net. I-TASSER (Iterative Threading ASSEmbly Refinement) is a hierarchical method for protein structure prediction that identifies structural templates from the Protein Data Bank and constructs full-length atomic models nih.govzhanggroup.org.

Circular Dichroism (CD) analysis of Brevinin-2R has experimentally shown that the peptide adopts an amphipathic α-helical conformation, which is believed to be involved in its antimicrobial effects tums.ac.ir. Computational prediction algorithms can provide theoretical confirmation of such structures.

The following table provides a hypothetical representation of how results from different secondary structure prediction algorithms for this compound could be presented.

AlgorithmPredicted α-Helical Content (%)Predicted β-Sheet Content (%)Predicted Random Coil Content (%)
I-TASSER Data not availableData not availableData not available
GOR Data not availableData not availableData not available
Chou-Fasman Data not availableData not availableData not available

Note: Specific prediction values for this compound from these algorithms are not currently published in the available literature.

Advanced Research on Biological Activities in Model Systems

Comprehensive Analysis of Antimicrobial Efficacy

Brevinin-2 (B1175259) related peptides have demonstrated notable antimicrobial properties against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The mechanism of action is often associated with the disruption of the bacterial cell membrane. vulcanchem.com

The Brevinin-2 family of peptides, including related compounds, has shown significant inhibitory effects against Gram-positive bacteria. mdpi.com

Brevinin-2 related peptides have been shown to be effective against Staphylococcus aureus. For instance, a brevinin-2-related peptide (B2RP) isolated from the mink frog Lithobates septentrionalis demonstrated a minimum inhibitory concentration (MIC) of 25 µM against S. aureus. nih.govuniprot.org Another related peptide, Brevinin-2R from Rana ridibunda, also showed activity against S. aureus. nih.gov Furthermore, Brevinin-GR23, a brevinin-2 like peptide, exhibited an MIC of 16 μM against S. aureus. tandfonline.com

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has prompted research into new antimicrobial agents. Members of the Brevinin-2 family have been identified as potential candidates. mdpi.com For example, Brevinin-2ISb has been reported to have a MIC of 4.35±0.9μM against MRSA. biomedres.us In a study screening 13 peptides from the Brevinin-2 family, four peptides (Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa) were found to significantly improve the survival rate of nematodes infected with MRSA. mdpi.com

Table 1: Antimicrobial Activity of Brevinin-2 Related Peptides against Staphylococcus aureus

PeptideStrainMIC (µM)Source Species
Brevinin-2-related peptide (B2RP)S. aureus25Lithobates septentrionalis
Brevinin-2RS. aureus-Rana ridibunda
Brevinin-GR23S. aureus16Hylarana guentheri
Brevinin-2ISbMRSA4.35±0.9-
Brevinin-2, -2-OA3, -2ISb, -2TSaMRSA--

The antimicrobial spectrum of Brevinin-2R, isolated from Rana ridibunda, includes activity against Micrococcus luteus. nih.gov

Brevinin-2R has also demonstrated inhibitory activity against Bacillus sp. KR-8104. nih.gov Another peptide, brevinin-2MP, showed its strongest activity against Bacillus subtilis CMCC 63501 with a MIC value of approximately 4.97 μM. nih.gov

Table 2: Antimicrobial Activity of Brevinin-2 Related Peptides against Micrococcus and Bacillus Species

PeptideBacterial SpeciesStrainMIC (µM)Source Species
Brevinin-2RMicrococcus luteus--Rana ridibunda
Brevinin-2RBacillus sp.KR-8104-Rana ridibunda
brevinin-2MPBacillus subtilisCMCC 63501~4.97Microhyla pulchra

Members of the Brevinin-2 family are also known to be effective against Gram-negative bacteria. biomedres.usresearchgate.net

Brevinin-2 peptides have demonstrated inhibitory activity against the Gram-negative bacterium Escherichia coli. biomedres.usmdpi.com For instance, a brevinin-2-related peptide (B2RP) from Lithobates septentrionalis showed a MIC of 13 µM against E. coli. uniprot.org An analog of this peptide, [Lys(4)]B2RP, exhibited even greater potency with a MIC of 6 µM against E. coli. nih.gov Additionally, brevinin-2MP was found to be effective against E. coli ATCC 25922. nih.gov

Table 3: Antimicrobial Activity of Brevinin-2 Related Peptides against Escherichia coli

PeptideStrainMIC (µM)Source Species
Brevinin-2-related peptide (B2RP)E. coli13Lithobates septentrionalis
[Lys(4)]B2RPE. coli6-
brevinin-2MPE. coli ATCC 25922-Microhyla pulchra

Antifungal Activity

In addition to its antibacterial properties, Brevinin-2Rd has been found to be active against pathogenic fungi. nih.gov

This compound exhibits strong antifungal activity against Candida albicans, a common opportunistic yeast pathogen. The Minimum Inhibitory Concentration (MIC) for this compound against this fungus is reported to be 2.5 µg/mL. google.com Other studies on brevinin-2 related peptides have also confirmed this activity, with one analog, [Lys(4)]B2RP, showing an MIC of 6 µM. nih.gov

The antifungal spectrum of this compound extends to Candida tropicalis. Research has established its MIC value against this fungal species at 10 µg/mL. google.comasm.org

Table 2: Antifungal Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans2.5 µg/mL google.com
Candida tropicalis10 µg/mL google.comasm.org

Antiviral Activity (e.g., against Herpes Simplex Virus types 1 and 2)

The antiviral properties of the broader brevinin family of peptides have been a subject of scientific interest. For instance, studies on brevinin-1 (B586460), a related peptide, have demonstrated its ability to inactivate both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) in laboratory assays. researchgate.net However, specific research and detailed data focusing exclusively on the antiviral activity of this compound against HSV-1 and HSV-2 are not extensively documented in the available scientific literature. While the general classification of brevinins includes antiviral potential, dedicated studies to characterize the specific efficacy and mechanism of this compound against these particular viruses are required for a conclusive understanding. researchgate.netontosight.ai

Time-Kill Kinetics Studies and Bactericidal Mechanisms

The bactericidal mechanism of the Brevinin-2 peptide family, including this compound, is primarily attributed to its interaction with and disruption of microbial cell membranes. ontosight.ainih.gov The process is initiated by the electrostatic attraction between the positively charged (cationic) peptide and the negatively charged components of the bacterial cell membrane. vulcanchem.com Following this initial binding, the peptide's amphipathic structure, which features distinct hydrophobic and hydrophilic regions, facilitates its insertion into the lipid bilayer of the membrane. nih.govvulcanchem.com This insertion leads to the formation of pores or channels, which compromises the membrane's integrity, causing the leakage of essential cellular contents and ultimately leading to bacterial cell death. ontosight.ai This membrane permeabilization has been visualized in studies of related brevinin peptides using advanced microscopy techniques. vulcanchem.com

Time-kill kinetics assays are employed to determine the rate at which an antimicrobial agent kills a specific microorganism. Such studies have been conducted on various other members of the brevinin family, including brevinin-1 and brevinin-2 analogues, revealing rapid bactericidal activity, often within minutes to a few hours. nih.govfrontiersin.orgnih.govmdpi.com However, specific time-kill kinetic data and curves for this compound were not found in the reviewed literature, though its mechanism is understood to be consistent with the rapid membrane disruption characteristic of its peptide family. ontosight.ai

Investigation of Anticancer Properties in in vitro Cell Lines

Inhibitory Effects on Proliferation of Diverse Cancer Cells

This compound has demonstrated selective cytotoxic effects against various cancer cell lines in laboratory settings. researchgate.net Its anticancer activity is often attributed to its ability to preferentially interact with the altered membrane compositions of cancerous cells, leading to cell death pathways. researchgate.net

Research on the effects of this compound on the human hepatocellular carcinoma cell line, HepG2, indicates a relatively low direct cytotoxic effect. medilam.ac.ir Studies using an MTT assay showed that this compound inhibited HepG2 cell growth by approximately 5% to 25% at concentrations ranging from 10 to 40 µg/ml. medilam.ac.ir

Beyond modest growth inhibition, this compound was found to have an immunomodulatory role on HepG2 cells. researchgate.net Molecular analysis revealed that treatment with this compound leads to a dose-dependent increase in the expression of the pro-inflammatory cytokines Interleukin-1b (IL-1b) and Interleukin-6 (IL-6). medilam.ac.ir This suggests that in addition to any direct cytotoxicity, this compound may influence the tumor microenvironment by modulating inflammatory pathways. researchgate.netmedilam.ac.ir

Concentration (µg/ml)Effect on HepG2 CellsReference
10 - 40Inhibited cell growth by 5% to 25%. medilam.ac.ir
20 and 40Significantly increased the expression of IL-1b and IL-6. medilam.ac.ir

This compound has been shown to possess significant anticancer activity against the human myelogenous leukemia cell line, K562. researchgate.net In-vitro studies have demonstrated that the peptide can effectively reduce cell proliferation and viability. researchgate.netresearchgate.net

The mechanism of action in K562 cells involves the induction of apoptosis (programmed cell death) and a potent cell cycle arrest. researchgate.net Flow cytometry analysis revealed that treatment with this compound leads to a strong arrest in the G2/M phase of the cell cycle, which precedes the induction of apoptosis. researchgate.netresearchgate.net Comparative studies with two of its derivatives, Brevinin-2R-C and Brevinin-2R-D, found that the original this compound peptide exhibited higher cytotoxicity against the K562 cell line. researchgate.netresearchgate.net These findings highlight the potential of this compound as an agent for investigation in the context of leukemia treatment. researchgate.net

Cell LineObserved Effect of this compoundReference
K562Inhibited cell proliferation and diminished cell growth. researchgate.netresearchgate.net
K562Induced strong cell cycle arrest in the G2/M phase. researchgate.net
K562Induced apoptosis. researchgate.netresearchgate.net
K562Showed higher cytotoxicity compared to its analogues (Brevinin-2R-C, Brevinin-2R-D). researchgate.net

The human breast adenocarcinoma cell line, MCF-7, has been identified as being particularly susceptible to the cytotoxic effects of this compound. researchgate.netnih.gov Research indicates that the peptide exerts significant, concentration-dependent anti-proliferative activity against these cells. researchgate.net One study reported that a concentration of 10 µg/ml of this compound was capable of killing over 70% of MCF-7 cells within a 4-hour treatment period. nih.gov

The mechanism underlying this potent activity involves the induction of apoptosis, which was confirmed by the observation of a strong sub-G1 cell cycle arrest, a characteristic feature of apoptotic cells. researchgate.net Further investigation into the molecular pathway revealed that this compound activates the lysosomal-mitochondrial death pathway to induce cell death. researchgate.netnih.gov The growth inhibition of Brevinin-2R on MCF-7 cells was found to be exceedingly stronger than that of its derivatives. researchgate.net

ConcentrationCell LineObserved Effect of this compoundReference
Not SpecifiedMCF-7Significant, concentration-dependent anticancer activity. researchgate.net
10 µg/mlMCF-7Killed over 70% of cells in 4 hours. nih.gov
Not SpecifiedMCF-7Induced apoptosis and strong sub-G1 cell cycle arrest. researchgate.net
Not SpecifiedMCF-7Activates the lysosomal-mitochondrial death pathway. researchgate.netnih.gov
Lung Carcinoma (A549)

This compound has demonstrated cytotoxic effects against the human lung carcinoma cell line, A549. nih.govresearchgate.net Studies have shown that this compound can inhibit the proliferation of A549 cells in a concentration-dependent manner. researchgate.net The anti-proliferative activity of this compound on A549 cells is a key area of investigation, with research indicating that it can suppress cell growth. researchgate.netresearchgate.net While the peptide shows toxicity towards A549 cancer cells, it exhibits lower cytotoxicity towards normal human lung fibroblasts, suggesting a degree of semi-selectivity. nih.gov The cytotoxic effects are moderate and dose-dependent, with one study noting up to 20% suppression of cell growth. researchgate.net Research has also explored the use of Brevinin-2R-conjugated nanoparticles, which were found to be more efficient than Brevinin-2R alone in causing higher rates of cell cycle arrest and apoptosis induction in A549 cells. researchgate.net

Induction of Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

A significant mechanism through which this compound exerts its anti-cancer effects is the induction of cell cycle arrest. researchgate.net Research has shown that this compound and its analogues can inhibit the proliferation of cancer cells, including MCF-7 and A549, by inducing a strong cell cycle arrest, particularly in the G2/M phase. researchgate.netresearchgate.net This arrest in the G2/M phase is a critical event that precedes the induction of apoptosis in the treated cancer cells. researchgate.netresearchgate.net The molecular mechanisms underlying this G2/M arrest involve the modulation of key cell cycle regulatory proteins. For instance, studies have shown that exposure to agents that induce G2/M arrest can involve the upregulation of p53 and p21, and the downregulation of proteins like cdc25C, cdc2, and cyclin B. oncotarget.com

Mechanisms of Programmed Cell Death Induction

This compound has been shown to induce programmed cell death in cancer cells through various mechanisms.

Apoptosis Pathway Activation (e.g., Annexin V/PI staining, caspase activity)

This compound and its derivatives have been found to induce apoptosis in cancer cell lines such as MCF-7 and A549. researchgate.netresearchgate.net The induction of apoptosis has been confirmed using techniques like Annexin V/PI staining, which helps to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.netnacalai.comnih.gov In Annexin V/PI assays, treatment with this compound leads to an increase in the population of Annexin V-positive cells, indicating the externalization of phosphatidylserine (B164497), a hallmark of early apoptosis. researchgate.netnacalai.comkumc.edu

Furthermore, the apoptotic activity of this compound is associated with the activation of caspases, which are key executioners of apoptosis. researchgate.net Specifically, an augmentation of caspase-3/7 activity has been observed in treated cancer cells. researchgate.net However, some studies have reported that this compound does not incite caspase-8 activity, suggesting a pathway that may not be initiated by extrinsic death receptor signaling. researchgate.net

Caspase-Independent Cell Death Pathways

Intriguingly, research also points to caspase-independent cell death mechanisms triggered by this compound. nih.govaacrjournals.org Studies have shown that this compound can induce cell death that is not efficiently blocked by broad-spectrum caspase inhibitors. nih.gov In some instances, no significant processing and activation of caspase-3, -8, or -9 were detected in this compound-treated cells. nih.gov This suggests the involvement of alternative cell death pathways.

One such proposed mechanism is the activation of the lysosomal-mitochondrial death pathway. nih.govnih.gov This pathway involves lysosomal membrane permeabilization and is sensitive to inhibitors of cathepsin-B and cathepsin-L. nih.govresearchgate.net Following treatment with this compound, a decrease in the mitochondrial membrane potential and cellular ATP levels, along with an increase in reactive oxygen species (ROS) production, have been observed as early indicators of cell death. nih.govnih.gov The process does not appear to rely on the release of apoptosis-inducing factor (AIF) or endonuclease G (Endo G) from the mitochondria. nih.gov Autophagosomes have also been detected upon Brevinin-2R treatment, suggesting an autophagy-like cell death mechanism. nih.govnih.gov

Modulation of Tumor Suppressor Proteins (e.g., p53, BAX)

The activity of this compound is also linked to the modulation of key tumor suppressor proteins and members of the Bcl-2 family. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis and can transcriptionally activate the pro-apoptotic gene Bax while suppressing the anti-apoptotic gene Bcl-2. jmatonline.comnih.gov

Research has demonstrated that overexpression of the anti-apoptotic protein Bcl-2 can significantly protect cancer cells from this compound-induced cell death. nih.govaacrjournals.org This protective effect is associated with the counteraction of the this compound-triggered decrease in mitochondrial membrane potential. nih.gov Conversely, the pro-apoptotic Bcl-2 family member BNIP3 appears to be involved in this compound-mediated cell death. nih.govaacrjournals.org Overexpression of a dominant-negative mutant of BNIP3 has been shown to confer resistance to this compound treatment. nih.govnih.gov These findings suggest that this compound's mechanism of action involves tipping the balance of Bcl-2 family proteins towards apoptosis.

Immunomodulatory and Anti-inflammatory Research

Beyond its direct anti-cancer effects, this compound and related peptides from the brevinin family have been investigated for their immunomodulatory and anti-inflammatory properties. These peptides are considered part of the host defense system and can influence both innate and adaptive immunity. srce.hr

Studies have shown that Brevinin-2R can exhibit immunomodulatory effects on cancerous cells. For example, it has been shown to induce the expression of interleukin-6 (IL-6) and IL-1β in HepG2 cancerous cells. researchgate.netplos.org In the context of A549 lung epithelial cells, Brevinin-2R has been demonstrated to up-regulate the expression of the pro-inflammatory cytokines IL-1β and IL-8 in a dose- and time-dependent manner, suggesting it can trigger inflammatory processes. researchgate.net

Furthermore, research on other brevinin peptides, such as Brevinin-1BW and Brevinin-2MP, has revealed significant anti-inflammatory activity. nih.govnih.gov These peptides have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and MCP-1 in lipopolysaccharide (LPS)-stimulated macrophages by blocking inflammatory signaling pathways like MAPK/NF-κB. nih.govnih.gov This suggests that peptides from the brevinin family have the potential to modulate the immune response, which could be a valuable therapeutic attribute.

Modulation of Pro-inflammatory Cytokines (e.g., IL-6, IL-1β, TNF-α, NO)

Brevinin-2 family peptides have demonstrated significant capabilities in modulating the production of key pro-inflammatory cytokines. Research has shown that these peptides can either stimulate or suppress cytokine release depending on the specific peptide and cellular context.

For instance, the peptide Brevinin-2R has been observed to increase the gene expression of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) in HepG2 cancer cells in a dose-dependent manner. medilam.ac.ir In contrast, other studies on related peptides have shown inhibitory effects. A study on Brevinin-2MP found that it significantly regulates the secretion of Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov Similarly, Brevinin-1BW, a related antimicrobial peptide, was shown to decrease the release and mRNA expression levels of TNF-α, IL-1β, and IL-6 in LPS-treated RAW 264.7 cells. mdpi.com These findings highlight the immunomodulatory potential of the Brevinin family by influencing critical inflammatory mediators. medilam.ac.irmdpi.com

Table 1: Effects of Brevinin Family Peptides on Pro-inflammatory Cytokines

Peptide Model System Cytokine/Mediator Observed Effect
Brevinin-2R HepG2 cells IL-1β, IL-6 Increased gene expression medilam.ac.ir
Brevinin-2MP LPS-induced RAW 264.7 cells NO, TNF-α, IL-6 Significant regulation of secretion nih.gov
Brevinin-1BW LPS-treated RAW 264.7 cells TNF-α, IL-1β, IL-6 Decreased release and mRNA expression mdpi.com

Regulation of Chemokines (e.g., MCP-1)

Chemokines are critical for recruiting immune cells to sites of inflammation. Research into the Brevinin family has identified regulatory effects on these signaling molecules. Specifically, the peptide Brevinin-2MP has been shown to significantly regulate the secretion of Monocyte Chemoattractant Protein-1 (MCP-1) in RAW 264.7 cells that were stimulated with LPS. nih.gov MCP-1, also known as CCL2, is a key chemokine responsible for the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses. nih.gov The ability of Brevinin-2MP to modulate MCP-1 suggests a mechanism by which it can control immune cell trafficking. nih.gov

Effects on Innate Immune Pathways (e.g., DAF-2/DAF-16 signaling in Caenorhabditis elegans)

The nematode Caenorhabditis elegans serves as a powerful model for studying innate immunity, particularly the conserved DAF-2/DAF-16 signaling pathway, which is analogous to the insulin (B600854)/IGF-1 signaling pathway in higher organisms. mdpi.comaginganddisease.org Research demonstrates that peptides of the Brevinin-2 family can modulate this pathway to enhance host defense. mdpi.com

When the DAF-2 receptor is less active, the transcription factor DAF-16 is free to enter the nucleus and activate the expression of target genes, including those involved in stress resistance and immunity, such as the antimicrobial gene lys-7. mdpi.combiorxiv.org Studies using a methicillin-resistant Staphylococcus aureus (MRSA) infection model in C. elegans found that Brevinin-2 family peptides, specifically Brevinin-2ISb, significantly up-regulated both the mRNA and protein levels of lys-7. mdpi.comresearchgate.net This activation of the DAF-2/DAF-16 pathway appears essential for the enhanced immunity observed in C. elegans treated with the peptide, resulting in an increased survival rate of the infected nematodes. mdpi.comresearchgate.netresearchgate.net

Lipopolysaccharide (LPS)-Neutralizing Activity

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammatory responses. The ability to neutralize LPS is a key anti-inflammatory mechanism. While this activity is well-documented for the Brevinin-1 family, the mechanism for Brevinin-2 peptides appears to differ. For example, Brevinin-1GHd was found to bind directly to LPS and suppress the subsequent release of inflammatory mediators in RAW 264.7 cells. frontiersin.orgnih.gov

In contrast, one study suggests that Brevinin-2MP exerts its anti-inflammatory effects by binding to the macrophage cells directly, rather than by neutralizing the LPS molecule itself. nih.gov This indicates a different, though equally effective, strategy for mitigating LPS-induced inflammation compared to its Brevinin-1 counterparts.

In vivo Anti-inflammatory Responses (e.g., paw edema models)

The anti-inflammatory properties of Brevinin peptides have been confirmed in animal models of acute inflammation. The carrageenan-induced paw edema model in mice is a standard assay for evaluating anti-inflammatory effects. benthamopenarchives.com In this model, injection of carrageenan causes a localized inflammatory response characterized by swelling (edema). nih.gov

Studies have shown that administration of Brevinin-2MP significantly alleviates this acute inflammatory response. nih.gov Compared to untreated models, mice treated with Brevinin-2MP exhibited a notable decrease in paw swelling. nih.gov For example, at four hours post-carrageenan injection, the swelling rate was reduced by approximately 46.38% in the Brevinin-2MP-treated group. nih.gov Another peptide, Brevinin-1GHd, also showed a significant inhibitory effect on the development of acute paw edema. frontiersin.org These in vivo results provide strong evidence for the anti-inflammatory potential of the Brevinin family of peptides. nih.govfrontiersin.org

Table 2: In Vivo Anti-inflammatory Activity of Brevinin Peptides in Carrageenan-Induced Paw Edema Model

Peptide Model Time Point Observation
Brevinin-2MP Mouse Paw Edema 4 hours Swelling rate decreased by ~46.38% compared to model group nih.gov
Brevinin-2MP Mouse Paw Edema 24 hours Swelling rate reduced by ~31.50% compared to model group nih.gov
Brevinin-1GHd Mouse Paw Edema Not specified Significantly alleviated paw swelling frontiersin.org

Anti-parasitic Research

In addition to their immunomodulatory roles, Brevinin peptides have been investigated for their direct action against parasites.

Efficacy against Leishmania major (promastigote and amastigote forms)

Leishmania major is a protozoan parasite that causes cutaneous leishmaniasis. ircmj.com Research has demonstrated the anti-leishmanial effects of Brevinin-2R against both the promastigote (the form found in the insect vector) and amastigote (the form that resides within host macrophages) stages of the parasite. plos.orgnih.gov

Studies revealed that Brevinin-2R and its lauric acid-conjugated form exhibit anti-leishmanial activity by disrupting the parasite's cell membrane, leading to changes in both the electrical and mitochondrial membrane potential. plos.orgresearchgate.net This membrane-disrupting mechanism appears to be a primary mode of action. plos.org In in vivo studies using L. major-infected BALB/c mice, treatment with a lauric acid-conjugated form of Brevinin-2R resulted in a significantly decreased parasite load in the lymph nodes near the infection site, although it did not control footpad swelling in the same study. plos.orgnih.govnih.gov

Table 3: Anti-leishmanial Activity of Brevinin-2R

Peptide Form Parasite Form Mechanism of Action In Vivo Outcome (BALB/c Mice)
Brevinin-2R L. major promastigotes & amastigotes Cell membrane disruption; changes in membrane and mitochondrial potential plos.orgresearchgate.net Not specified
Lauric acid-Brevinin-2R L. major promastigotes & amastigotes Strengthened effect on promastigotes via membrane disruption plos.org Decreased parasite load in adjacent lymph nodes nih.gov

Other Biological Activities under Investigation

Research has identified potent insulin-releasing properties in peptides related to the Brevinin-2 family. A specific example is the Brevinin-2-related peptide (B2RP), isolated from the frog Lithobates septentrionalis, which shares sequence similarity with the Brevinin-2 family but lacks the C-terminal cyclic domain. nih.govthieme-connect.com

In Vitro Studies: In laboratory models using the BRIN-BD11 clonal pancreatic beta-cell line, synthetic B2RP demonstrated a significant, concentration-dependent stimulation of insulin secretion. nih.govthieme-connect.com This stimulation occurred at concentrations that did not cause damage to the cell membrane, as confirmed by the absence of increased lactate (B86563) dehydrogenase (LDH) release. nih.govthieme-connect.com Further studies on a modified analogue, [D4K]B2RP, where cationicity was increased, showed enhanced potency in stimulating insulin release without inducing cytotoxicity. nih.govthieme-connect.comnih.gov

Table 2: In Vitro Insulin Release from BRIN-BD11 Cells by Brevinin-2-Related Peptides

PeptideConcentrationInsulin Release (% of Basal Rate)Reference
Brevinin-2-related peptide (B2RP)1 µM148% nih.govthieme-connect.comnih.govdiva-portal.org
3 µM222% (Maximum Response) nih.govthieme-connect.comnih.govdiva-portal.org
[D4K]B2RP0.3 µM137% nih.govthieme-connect.comnih.gov

In Vivo Studies: The therapeutic potential of these peptides has also been assessed in animal models. nih.govthieme-connect.com When administered to mice that were fed a high-fat diet to induce obesity and insulin resistance, the [D4K]B2RP analogue significantly enhanced insulin release. nih.govthieme-connect.com This led to improved glucose tolerance following a glucose challenge, highlighting the peptide's potential for future development as a therapeutic agent for Type 2 diabetes. nih.govthieme-connect.comresearchgate.net

Peptides from the Brevinin-2 family have demonstrated significant potential in promoting the healing of infected wounds. researchgate.netnih.govnih.govresearchgate.net Research on Brevinin-2Ta, a peptide isolated from the European frog Pelophylax kl. esculentus, has provided detailed insights into its efficacy in managing bacterially-infected wounds in rat models. nih.govnih.gov

In studies using Klebsiella pneumoniae-infected dermal wounds on Sprague-Dawley rats, treatment with Brevinin-2Ta effectively suppressed the bacterial infection and accelerated the wound healing process over a 14-day period. nih.govnih.gov The peptide's application led to a notable improvement in re-epithelialization compared to untreated infected wounds. nih.govresearchgate.net The wound closure rate in rats treated with Brevinin-2Ta was comparable to that of rats treated with the conventional antibiotic, gentamicin. nih.govresearchgate.net

The mechanism of action for Brevinin-2Ta in wound healing involves multiple processes. It causes structural damage to the microorganisms, leading to a significant reduction in the bacterial load. nih.gov Furthermore, immunohistochemical analysis showed that the peptide positively influences the inflammatory status, promotes epithelial migration, and enhances angiogenesis (the formation of new blood vessels) in the granulation tissue. nih.govnih.gov These actions collectively contribute to a reduction in inflammation and an acceleration of the wound repair process. nih.govfrontiersin.org Another related peptide, Brevinin-2PN, has also been shown to promote wound healing by stimulating the migration of human skin fibroblast cells. researchgate.net

Table 3: Wound Heal Rate in K. pneumoniae-Infected Dermal Rat Model (Day 13)

Treatment GroupWound Heal Rate (%)Reference
10xMIC Brevinin-2Ta55.4% nih.govresearchgate.net
2xMIC Gentamicin56.7% nih.govresearchgate.net
Uninfected Control48.8% nih.govresearchgate.net
K. pneumoniae-Infected (Untreated)Data not specified, but significantly lower than treated groups nih.govresearchgate.net

Mechanisms of Action at the Subcellular and Molecular Levels

Membrane-Targeting Mechanisms of Brevinin-2Rd

The peptide's structure, which features distinct hydrophobic and hydrophilic regions, allows it to interact with and compromise the integrity of microbial cell membranes. vulcanchem.comvulcanchem.com The initial attraction between the positively charged peptide and the negatively charged microbial membrane is driven by electrostatic interactions. vulcanchem.com

Disruption of Microbial Cell Membranes

Following initial binding, brevinin peptides insert into the lipid bilayer, a process that leads to membrane disruption and cell death. vulcanchem.com Several models have been proposed to describe this disruptive process.

Pore or Channel Formation Models (e.g., Barrel-Stave Model)

Two primary models describe the formation of pores or channels in the target membrane: the barrel-stave and toroidal pore models.

Barrel-Stave Model : In this model, several peptide molecules insert into the membrane and aggregate to form a pore resembling a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the channel, creating a water-filled pore. nih.govvulcanchem.comresearchgate.net This allows for the unregulated passage of ions and molecules across the membrane.

Toroidal Model : This model is considered a variation of the carpet-like mechanism with a different final structure. nih.gov Peptides accumulate on the membrane surface, inducing mechanical stress. nih.govvulcanchem.com To relieve this tension, the peptides insert into the membrane, forcing a curvature where the peptides and the lipid head groups line the pore together. researchgate.net This creates a "toroidal" or doughnut-shaped hole, disrupting the membrane's structure. nih.govvulcanchem.com

Carpet-Like Model of Membrane Interaction

In the carpet-like model, the peptides accumulate on the surface of the microbial membrane, forming a layer analogous to a carpet. nih.govvulcanchem.comresearchgate.net This extensive coverage disrupts the membrane's curvature and stability, leading to a detergent-like effect that dissolves the membrane without forming discrete, stable pores. nih.gov This process results in the formation of micelles and the complete disintegration of the membrane. tums.ac.ir Some studies suggest that the antimicrobial action may involve a combination of pore formation and general membrane perturbation as described by the carpet-like model. mdpi.com

Permeabilization and Loss of Cellular Contents

Regardless of the specific model, the interaction of this compound with the microbial membrane leads to permeabilization. vulcanchem.comontosight.ai This breach in the membrane barrier results in the leakage of vital intracellular components, such as ions, metabolites, and ATP, and ultimately leads to cell death. nih.govontosight.ai

Microscopy studies on related brevinin peptides have visually confirmed these disruptive effects, revealing significant morphological changes in bacterial cells. vulcanchem.comnih.gov

Table 1: Observed Effects of Brevinin Peptides on Microbial Cell Membranes

ObservationDescriptionSource(s)
Membrane Expansion & Deformation The bacterial cell membrane shows visible signs of expansion and distortion upon treatment with the peptide. vulcanchem.comnih.gov
Release of Intracellular Contents There is an observable overflow and leakage of the cell's internal contents into the surrounding environment. vulcanchem.comnih.gov
Membrane Permeabilization The peptide causes permeabilization of the cell membrane, as demonstrated by assays using fluorescent probes that can only enter cells with compromised membranes. mdpi.com
Changes in Membrane Potential Exposure to the peptide leads to a rapid depolarization of the cell membrane's electrical potential. plos.orgnih.gov

Differential Selectivity for Microbial vs. Mammalian Membranes

A crucial feature of many brevinin peptides, particularly the related Brevinin-2R, is their ability to selectively target microbial or cancerous cells over healthy mammalian cells. nih.govtums.ac.irnih.gov This selectivity is largely attributed to the fundamental differences in the composition and charge of their respective outer membranes.

Microbial membranes, especially those of bacteria, are rich in negatively charged molecules like anionic phospholipids (B1166683) and lipopolysaccharides (LPS). nih.govmdpi.com This net negative charge strongly attracts the cationic brevinin peptides. nih.govvulcanchem.com In contrast, the outer leaflet of healthy mammalian cell membranes is predominantly composed of zwitterionic phospholipids (like phosphatidylcholine and sphingomyelin), resulting in a membrane surface with no significant net charge. tums.ac.iracs.org

Table 2: Factors Influencing Differential Membrane Selectivity

FeatureMicrobial/Cancer Cell MembranesNormal Mammalian Cell MembranesSignificance for SelectivitySource(s)
Surface Charge Net negative chargeGenerally zwitterionic (neutral)Facilitates initial electrostatic attraction of the cationic peptide to the target cell. nih.govvulcanchem.comtums.ac.ir
Key Molecules Anionic phospholipids (e.g., phosphatidylglycerol), Lipopolysaccharides (LPS), O-glycosylated mucins, Phosphatidylserine (B164497).Zwitterionic phospholipids (e.g., phosphatidylcholine, sphingomyelin).Specific molecules contribute to the overall negative charge and provide binding sites. nih.govmdpi.commdpi.com
Hydrophobicity N/AN/AThe peptide's hydrophobicity must be balanced. High hydrophobicity can increase non-specific interaction with mammalian cells, leading to hemolytic activity. Brevinin-2R is noted for low hemolytic activity. tums.ac.irgoogle.com

Intracellular Mechanisms of Action

While membrane disruption is a primary mechanism, evidence from studies on the closely related Brevinin-2R suggests that the peptide may also exert its effects after entering the cell or by initiating signaling cascades from the membrane. nih.govmdpi.com

Research indicates that Brevinin-2R can induce cell death through pathways that are independent of caspases, the key enzymes in classical apoptosis. nih.govnih.gov Studies on its effects against cancer cells and the parasite Leishmania major have revealed impacts on key organelles. plos.orgnih.govnih.gov Specifically, treatment with Brevinin-2R has been shown to cause a decrease in the mitochondrial membrane potential (ΔΨm) and a reduction in cellular ATP levels. nih.govnih.gov This implicates the mitochondria as a potential intracellular target.

Furthermore, some research suggests that Brevinin-2R interacts with the lysosomal compartment, potentially initiating a lysosomal-mitochondrial death pathway. nih.govnih.gov However, it is noteworthy that a study on the anti-leishmanial activity of Brevinin-2R found no signs of apoptosis induction. plos.orgnih.gov This suggests that the complete intracellular mechanism may be complex and potentially dependent on the target cell type.

Modulation of Mitochondrial Membrane Potential

A primary and early indicator of this compound-induced cell death is the disruption of mitochondrial function, specifically the reduction of the mitochondrial membrane potential (ΔΨm). nih.govnih.govwjgnet.com Treatment of various cancer cell lines with this compound leads to observable changes in ΔΨm. nih.govgoogle.com This depolarization of the mitochondrial membrane is a critical event in the cell death cascade initiated by the peptide.

Research has shown that the overexpression of the anti-apoptotic protein Bcl-2 can provide significant resistance against the changes in mitochondrial membrane potential induced by this compound. nih.govgoogle.com This suggests that the peptide's action is modulated by the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity. google.com The cell death mechanism, however, appears to be independent of the mitochondrial release of pro-apoptotic factors like apoptosis-inducing factor (AIF) or endonuclease G (Endo G). nih.govwjgnet.com

Impact on Cellular ATP Levels

Concurrent with the loss of mitochondrial membrane potential, this compound treatment causes a significant decrease in total cellular levels of adenosine (B11128) triphosphate (ATP). nih.govnih.govwjgnet.com This reduction in ATP content is another early sign of the peptide's cytotoxic effect. The depletion of the cell's primary energy currency further compromises cellular functions and contributes to cell death.

Studies on Jurkat, L929, and MCF-7 cancer cells demonstrated a time-dependent decrease in ATP content upon exposure to this compound. nih.gov Notably, the overexpression of a dominant-negative mutant of BNIP3, a pro-apoptotic protein that localizes to the mitochondria, was found to increase resistance against the Brevinin-2R-induced decrease in ATP. nih.gov

Table 1: Effect of this compound on Cellular ATP Content in Various Cancer Cell Lines This table summarizes research findings on the reduction of cellular ATP following treatment with this compound. The data is based on luciferase-based method assessments.

Cell LineTreatment DetailsOutcomeReference
Jurkat 5 and 10 µg/ml this compoundTime-dependent decrease in total ATP content. nih.gov
L929 5 and 10 µg/ml this compoundTime-dependent decrease in total ATP content. nih.gov
MCF-7 5 and 10 µg/ml this compoundTime-dependent decrease in total ATP content. nih.gov
MCF-7-ΔTM-BNIP3 10 µg/ml this compoundIncreased resistance toward ATP decrease compared to non-transfected cells. nih.govgoogle.com
L929-ΔTM-BNIP3 10 µg/ml this compoundIncreased resistance toward ATP decrease compared to non-transfected cells. nih.govgoogle.com

Interaction with Intracellular Signaling Pathways (e.g., MAPK, NF-κB)

The cell death induced by this compound is distinctive in that it does not rely on the classical caspase activation cascade. nih.govnih.gov Studies have shown that the broad-spectrum caspase inhibitor zVAD-fmk could not efficiently block this compound-triggered toxicity, and activation of caspase-3, -8, or -9 was not detected. nih.gov This points toward a caspase-independent cell death mechanism.

The primary mechanism appears to be a direct permeabilization of lysosomal and mitochondrial membranes, initiating a lysosomal-mitochondrial death pathway. nih.govresearchgate.net this compound treatment leads to the formation of autophagosomes, and inhibitors of lysosomal membrane permeabilization can prevent the induced cell death. nih.gov

While direct modulation of the MAPK or NF-κB signaling pathways by this compound is not prominently documented, these pathways are linked to the regulation of apoptosis and autophagy. For instance, NF-κB can regulate the expression of Bcl-2, a protein that has been shown to modulate this compound's effects. wjgnet.comgoogle.com However, the cell death initiated by this compound appears to primarily stem from direct biophysical interactions with membranes rather than the activation of these specific signal transduction cascades.

Effects on DNA and Cell Cycle Regulation

The effects of this compound on the cell cycle can be cell-type dependent. In studies using the K562 human myeloid leukemia cell line, Brevinin-2R and its analogues were found to inhibit cell proliferation by inducing a strong cell cycle arrest in the G2/M phase, which subsequently leads to the induction of apoptosis. researchgate.net

Conversely, in other cell lines, the mechanism appears to bypass the typical DNA fragmentation pathways associated with classical apoptosis. The mitochondrial proteins AIF and endonuclease G, which translocate to the nucleus to cause DNA fragmentation, are not released during this compound-induced cell death. nih.gov This suggests that while this compound can halt cell cycle progression, it may not trigger the canonical DNA degradation machinery seen in other forms of programmed cell death.

Insights from Structure-Activity Relationship (SAR) Studies on Mechanism

Structure-activity relationship (SAR) studies provide crucial insights into how the physicochemical properties of this compound dictate its mechanism of action. Key structural features such as net positive charge, hydrophobicity, and the propensity to form an α-helical structure are determinant factors for its biological activity. nih.gov

The peptide's cationic nature facilitates the initial electrostatic interaction with the negatively charged components of cancer cell membranes, such as O-glycosylated mucins and exposed phosphatidylserines. nih.gov This electrostatic attraction contributes to its selectivity for malignant cells over normal cells. Following this initial binding, the peptide's amphipathic α-helical structure allows it to insert into and disrupt the lipid bilayer, leading to membrane permeabilization, which is the likely core mechanism of its anticancer action. nih.gov

A defining characteristic of this compound is its low hemolytic activity, which is attributed to its relatively lower level of hydrophobicity compared to other members of the brevinin family, such as Brevinin-2Ee and Brevinin-2Ej. nih.gov This is a critical feature, as high hydrophobicity in antimicrobial peptides often correlates with toxicity to mammalian cells. nih.gov

Studies on synthetic analogues of Brevinin-2R have further illuminated these relationships. The modification of its structure, for instance by introducing D-amino acids or through cyclization, has been shown to impact its stability and activity.

Table 2: Comparison of Brevinin-2R and Synthetic Analogues This table summarizes findings from a study on the structure-activity relationship of Brevinin-2R and two of its analogues, BR-D (containing D-amino acids) and BR-C (cyclized version).

PeptideModificationKey FindingsReference
Brevinin-2R Native PeptideShowed the highest cytotoxicity and antiproliferative effects against K562 cells compared to its analogues. researchgate.net
BR-D D-amino acid substitutionsExhibited higher proteolytic stability against trypsin compared to the native peptide. researchgate.net
BR-C Cyclized analogueShowed enhanced proteolytic stability and induced G2/M cell cycle arrest. researchgate.net

These studies underscore that a delicate balance of these structural parameters is essential for optimizing the peptide's therapeutic potential, aiming to maximize antimicrobial and anticancer efficacy while minimizing off-target cytotoxicity.

Research Methodologies and Experimental Approaches

Isolation and Characterization Techniques for Novel Brevinin-2 (B1175259) Peptides

The initial discovery and characterization of Brevinin-2 peptides like Brevinin-2Rd from natural sources involve a multi-step process to purify the molecule and elucidate its structure.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purification of peptides from complex biological mixtures, such as amphibian skin secretions. sigmaaldrich.comnih.gov This method separates molecules based on their hydrophobicity. springernature.com The process involves a stationary phase, typically a silica-based packing material with immobilized hydrophobic alkyl chains (e.g., C8 or C18), and a polar mobile phase. springernature.com

In the context of this compound isolation, crude skin secretions are first fractionated using RP-HPLC. researchgate.net The peptide mixture is applied to the column in an aqueous buffer, and peptides are eluted by a gradually increasing gradient of an organic solvent, like acetonitrile. springernature.com Peptides with lower hydrophobicity elute first, while more hydrophobic peptides like this compound are retained longer. springernature.com The purity of the isolated peptide fraction is then confirmed using analytical RP-HPLC, which employs the same principles but on a smaller scale to assess the homogeneity of the sample. nih.gov For instance, the purification of Brevinin-2R involved analytical C8 reversed-phase chromatography to confirm that a pure peptide had been obtained. nih.gov

Table 1: RP-HPLC Parameters in Peptide Purification

Parameter Description Relevance to this compound
Stationary Phase The solid support within the column. For peptides, C8 and C18 columns are common. A C8 column was used in the analytical chromatography step for Brevinin-2R. nih.gov
Mobile Phase A solvent system, typically a mixture of water and an organic solvent (e.g., acetonitrile), often containing an ion-pairing agent like trifluoroacetic acid (TFA). An increasing gradient of organic solvent is used to elute peptides based on hydrophobicity.

| Detection | Eluted peptides are typically monitored by UV absorbance at a wavelength of 214 nm, where the peptide bond absorbs light. researchgate.net | This allows for the visualization of peptide peaks as they elute from the column. |

Once a peptide is purified, mass spectrometry (MS) is employed to determine its precise molecular weight and amino acid sequence. bruker.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and sensitive technique used for determining the molecular mass of peptides. biomerieux.comrcpath.org In this method, the purified peptide is co-crystallized with a matrix material on a target plate. bruker.com A laser pulse irradiates the sample, causing the matrix to absorb energy and transfer a charge to the peptide molecules, which are then desorbed into the gas phase as ions. bruker.combiomerieux.com These ions are accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to reach the detector. biomerieux.com MALDI-TOF analysis was used to confirm the expected molecular mass of synthetically produced Brevinin-2R. researchgate.net

Tandem Mass Spectrometry (MS/MS) , often coupled with an electrospray ion trap, is used for de novo sequencing of the peptide. scispace.comnih.gov In this process, the peptide is ionized, and a specific parent ion (corresponding to the peptide's mass) is selected. This parent ion is then fragmented into smaller pieces by collision with an inert gas. The mass spectrometer then analyzes the masses of these fragment ions. The resulting fragmentation pattern provides information about the amino acid sequence, as the mass differences between consecutive fragment ions correspond to the masses of individual amino acid residues. This technique was crucial in revealing the primary amino acid sequence of Brevinin-2R: KLKNFAKGVAQSLLNKASCKLSGQC. nih.gov

To understand the genetic basis of this compound production, molecular cloning techniques are used to identify the precursor-encoding mRNA from the frog's skin. The first step is the creation of a cDNA (complementary DNA) library. libretexts.org

Total RNA is extracted from the frog's skin tissue, and the messenger RNA (mRNA) population, which contains the genetic codes for all expressed proteins, is isolated. libretexts.orgresearchgate.net Using an enzyme called reverse transcriptase, this mRNA is converted into a more stable library of cDNA molecules. libretexts.org These cDNAs are then inserted into cloning vectors (like plasmids), which are introduced into host cells (commonly E. coli), creating a collection of clones, with each clone ideally containing a single cDNA from the original frog skin tissue. libretexts.orgbiost.com

This cDNA library is then screened to find the specific clone containing the sequence for the this compound precursor. nih.gov This is often done using DNA probes designed based on the known amino acid sequence of the peptide or conserved regions found in related antimicrobial peptides. bioone.org Identifying the full cDNA sequence reveals the structure of the precursor protein, which typically includes a signal peptide, an acidic pro-region, and the mature peptide sequence. bioone.org

Often, the initial cloning experiments may only yield a partial cDNA sequence. Rapid Amplification of cDNA Ends (RACE) is a PCR-based method designed to amplify the unknown 5' and 3' ends of a cDNA transcript. ntu.edu.sgnih.gov This technique is essential for obtaining the full-length sequence of the this compound precursor mRNA when only a partial sequence is known. ntu.edu.sgbohrium.com

The process starts with reverse transcription of the mRNA. To amplify the 3' end, a primer that binds to the universal poly(A) tail of mRNAs is used. For the 5' end, a technique called template switching is often employed, where the reverse transcriptase adds a few nucleotides to the end of the first cDNA strand, allowing a specific oligonucleotide to anneal and serve as a template for further synthesis. neb.com Gene-specific primers, designed from the known partial sequence of this compound, are then used in combination with primers complementary to the newly added end sequences to amplify the full-length cDNA. ntu.edu.sg

An alternative PCR-based approach, assembly PCR, has also been utilized for the de novo synthesis of the Brevinin-2R gene for expression in bacterial systems like E. coli. nih.gov This method involves assembling multiple short, overlapping DNA primers in a single reaction to construct the entire gene sequence. nih.gov

Peptide Synthesis and Analog Design Strategies

While isolation from natural sources is vital for discovery, chemical synthesis is required to produce larger quantities of this compound for extensive biological and structural studies, and to create analogs with potentially improved properties. tums.ac.irtums.ac.ir

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically producing peptides like this compound. nih.govnih.gov This technique involves building the peptide chain step-by-step while one end is covalently attached to an insoluble solid support (resin).

The most common approach is the Fmoc (9-fluorenylmethoxycarbonyl) strategy . tums.ac.ir The synthesis proceeds as follows:

Resin Attachment : The C-terminal amino acid of this compound, Cysteine (Cys), is attached to a solid resin, such as a 2-chlorotrityl chloride resin. tums.ac.ir

Deprotection : The Fmoc protecting group on the alpha-amino group of the attached amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). tums.ac.ir This exposes the amino group for the next coupling step.

Coupling : The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., TBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and added to the resin. tums.ac.ir It forms a peptide bond with the free amino group of the preceding residue.

Wash and Repeat : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. This cycle is repeated for each amino acid in the this compound sequence.

Cleavage and Deprotection : Once the entire peptide chain is assembled, it is cleaved from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes the remaining side-chain protecting groups from the amino acids. nih.gov

Following cleavage, the crude synthetic peptide is purified, typically by RP-HPLC, and its identity is confirmed by mass spectrometry. researchgate.net This methodology not only allows for the production of the native this compound peptide but also facilitates the creation of analogs by substituting specific amino acids in the sequence during the synthesis cycles. tums.ac.irtums.ac.ir

Table 2: Key Reagents in Fmoc-Based Solid-Phase Synthesis of this compound

Reagent/Component Function Example from Literature
Resin Insoluble solid support for peptide assembly. 2-chlorotrityl chloride resin. tums.ac.ir
Fmoc-amino acids Building blocks with temporary N-terminal protection. Fmoc-Cys(Trt)-OH was the first amino acid attached to the resin. tums.ac.ir
Deprotection Agent Removes the Fmoc group. 20% (v/v) piperidine in DMF. tums.ac.ir
Coupling Reagent Promotes peptide bond formation. TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). tums.ac.ir

| Cleavage Cocktail | Releases the final peptide from the resin and removes side-chain protecting groups. | A mixture containing TFA, water, phenol, and thioanisole. nih.gov |

Design and Synthesis of Diastereomers and Cyclic Analogues

To investigate the structural features and biological implications of this compound, researchers have designed and synthesized modified versions, including diastereomers and cyclic analogues. tums.ac.irtums.ac.ir These studies aim to understand the relationship between the peptide's three-dimensional structure, its antimicrobial efficacy, and its interaction with host cells.

One approach involves solid-phase peptide synthesis to create analogues with specific structural changes. tums.ac.ir For instance, a diastereomer, designated BR-D, was synthesized by replacing a specific L-amino acid with its D-isoform (D-Leu). tums.ac.ir Another modification was the creation of a head-to-tail cyclic analogue, BR-C, to impose a conformational constraint on the peptide backbone. tums.ac.irtums.ac.ir

These synthetic peptides are typically purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and their molecular mass is confirmed by mass spectrometry to ensure a purity of over 95%. tums.ac.ir

The rationale behind these designs is to probe the importance of properties like α-helicity and hydrophobicity for the peptide's function. tums.ac.ir While both the BR-D diastereomer and the BR-C cyclic analogue were found to have lower antimicrobial activity compared to the parent this compound, they exhibited a significant reduction in hemolytic activity, showing no lytic effect on red blood cells even at high concentrations. tums.ac.irtums.ac.ir This suggests that specific structural conformations are crucial for cytotoxicity, and modifications can uncouple the antimicrobial and hemolytic effects. tums.ac.ir

PeptideSequenceModificationAntimicrobial ActivityHemolytic Activity
Brevinin-2R (BR) GKLKNFAKGVAQSLLNKASCKLSGQCParent PeptidePotentLow
BR-D KLKNFAKGVAQSLLNKASCKLSGQC (with D-Leu)DiastereomerLower than BRNone Detected
BR-C CKLKNFAKGVAQSLLNKASKLSGQCN-to-C Terminal CyclizationLower than BRNone Detected

Table created based on data from research on Brevinin-2R analogues. tums.ac.ir

Incorporation of D-Amino Acids and Their Impact on Activity and Stability

The incorporation of D-amino acids into antimicrobial peptides is a key strategy to enhance their therapeutic potential by increasing their stability against enzymatic degradation. tums.ac.irnih.gov Peptides composed of naturally occurring L-amino acids are susceptible to proteases, which limits their in vivo applications.

In studies on this compound analogues, the substitution of an L-amino acid with a D-amino acid (creating a diastereomer, BR-D) was shown to have a profound impact on proteolytic stability. tums.ac.ir When exposed to the protease trypsin, the parent this compound peptide's antimicrobial activity dropped to 20% of its initial value after 4 hours. tums.ac.irtums.ac.ir In contrast, the diastereomer BR-D retained 90% of its activity under the same conditions, demonstrating significantly enhanced resistance to degradation. tums.ac.irtums.ac.ir The cyclic analogue (BR-C) also showed improved stability, retaining 60% of its activity. tums.ac.ir

These findings highlight that the introduction of D-amino acids can protect the peptide structure from proteolytic cleavage without completely disrupting the conformation required for antimicrobial action. tums.ac.irnih.gov While D-amino acid substitution in the middle of a peptide sequence can sometimes disrupt the α-helical structure and abolish activity, substitutions at the terminal regions are often better tolerated and can improve stability. nih.gov The enhanced stability of D-amino acid-containing peptides makes them more robust candidates for therapeutic development. tums.ac.irnih.gov

PeptideModificationResidual Antimicrobial Activity (after 4h with trypsin)
Brevinin-2R (BR) None20%
BR-D D-amino acid substitution90%
BR-C Cyclization60%

Table compiled from proteolytic stability measurement data. tums.ac.irtums.ac.ir

Fatty Acid Conjugation for Enhanced Activity

Conjugating fatty acids to antimicrobial peptides is another chemical modification strategy employed to modulate their biological activity. plos.orgnih.gov This approach can enhance the peptide's interaction with microbial membranes and, in some cases, increase its potency. nih.govpepscan.com

For this compound, researchers have investigated the effects of conjugating lauric acid (a 12-carbon saturated fatty acid) to the peptide, creating L-Brevinin-2R. plos.orgresearchgate.net This modification was found to strengthen the peptide's antimicrobial and anti-leishmanial effects. plos.orgresearchgate.netresearchgate.net The lauric acid-conjugated version inhibited the growth of E. coli at lower concentrations than the unmodified this compound. plos.org

The enhanced activity is attributed to the creation of a new spatial structure that improves the molecule's ability to disrupt the target cell membrane. plos.org However, this increased potency was also associated with higher toxicity. The lauric acid conjugate of Brevinin-2R showed increased hemolytic activity and greater toxicity against human THP1 cells compared to the parent peptide. plos.orgresearchgate.net This indicates that while fatty acid conjugation can boost antimicrobial efficacy, it can also amplify cytotoxicity, a critical consideration in peptide drug design. plos.org

PeptideModificationEffect on Antibacterial ActivityEffect on Hemolytic/Cytotoxic Activity
Brevinin-2R NoneBaselineLow
L-Brevinin-2R Lauric Acid ConjugationIncreasedIncreased

Table summarizing findings from the study of lauric acid-conjugated Brevinin-2R. plos.orgresearchgate.net

Truncated Derivatives and Peptide Length Optimization

Peptide truncation is a common method used in structure-activity relationship studies to identify the minimal sequence required for biological activity and to optimize properties like selectivity and manufacturing cost. mdpi.comresearchgate.net For the Brevinin family of peptides, research has shown that the N-terminal region is often primarily responsible for antimicrobial action. nih.govmdpi.com

Studies on related brevinin peptides, such as Brevinin-2GHk, have demonstrated that N-terminal truncated derivatives can exhibit significantly improved antimicrobial activity and reduced cytotoxicity compared to the full-length parent peptide. nih.govmdpi.comresearchgate.net For example, the N-terminal domain of Brevinin-2GHk was predicted to be more likely to form a helical structure than the C-terminal "Rana box" domain. nih.gov Subsequent synthesis and testing of a 25-amino acid N-terminal fragment, BR2GK(1-25)a, confirmed that these truncated analogues could possess potent antimicrobial activity with low cytotoxicity. nih.govmdpi.com

This strategy of peptide length optimization aims to remove regions that may contribute more to undesirable effects, like hemolysis, than to the desired antimicrobial function. researchgate.netdntb.gov.ua By focusing on the core active domain, it is possible to design shorter, more efficient peptide antibiotics derived from the native this compound sequence. nih.gov

Site-Directed Amino Acid Substitution Studies

Site-directed amino acid substitution is a precise method for probing the role of individual residues in a peptide's structure and function. researchgate.net By replacing specific amino acids and evaluating the resulting changes in activity, researchers can map the functional "hot spots" within the peptide sequence.

This approach has been applied to analogues of the Brevinin family to understand the importance of specific positions. mdpi.com For instance, in a study on Brevinin-2GHk, the leucine (B10760876) residue at position 14 was identified as potentially important for forming a flexible hinge structure. mdpi.com To test this, it was substituted with proline (to induce a hinge), as well as with alanine, lysine (B10760008), and arginine to assess the influence of different side chains at this position on membrane disruption. mdpi.com The results revealed that changes at this single position could significantly influence the peptide's potency against both bacterial and mammalian cells, highlighting its structural importance. mdpi.comresearchgate.net

Such studies provide critical insights into how the net charge, hydrophobicity, and amphipathicity of the peptide contribute to its biological activity. nih.gov For example, replacing negatively charged amino acids with cationic residues like lysine can increase the net positive charge, which is generally known to be crucial for the initial electrostatic attraction to negatively charged bacterial membranes. nih.gov These detailed substitution studies are essential for the rational design of new peptide analogues with improved therapeutic indices. nih.gov

Biochemical and Biophysical Characterization Methods

Circular Dichroism (CD) Spectroscopy for Conformation Analysis

Circular Dichroism (CD) spectroscopy is a fundamental biophysical technique used to analyze the secondary structure of peptides and proteins in solution. jascoinc.comcreative-proteomics.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. biorxiv.org The resulting CD spectrum provides information about the peptide's conformational state, including the relative content of α-helices, β-sheets, and random coil structures. libretexts.org

CD spectroscopy has been instrumental in characterizing this compound and its analogues. tums.ac.irtums.ac.ir In an aqueous phosphate (B84403) buffer, this compound typically exhibits a random coil structure. researchgate.net However, in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE), it adopts a predominantly α-helical conformation. tums.ac.irresearchgate.net This induced helicity is considered crucial for its antimicrobial function, as the amphipathic α-helix allows the peptide to insert into and disrupt the lipid bilayer of microbial membranes. tums.ac.irnih.gov

CD analysis of this compound analogues has revealed how structural modifications affect their conformation. The diastereomer (BR-D) and the cyclic analogue (BR-C) showed a decreased α-helical content compared to the parent peptide in 50% TFE. tums.ac.irresearchgate.net This reduction in helicity correlates with their observed lower antimicrobial and hemolytic activities, reinforcing the link between the α-helical structure and biological function. tums.ac.irtums.ac.ir Similarly, analysis of a truncated Brevinin-2GHk analogue that lacked activity showed it did not fold into a helical conformation, indicating the necessity of this structure for its function. nih.govmdpi.com

PeptideEnvironmentPredominant Conformation
Brevinin-2R Phosphate BufferRandom Coil
Brevinin-2R 50% TFE (membrane-mimic)α-Helix
BR-D (Diastereomer) 50% TFE (membrane-mimic)Reduced α-Helix content
BR-C (Cyclic Analogue) 50% TFE (membrane-mimic)Reduced α-Helix content

Table based on findings from CD spectroscopy studies of Brevinin-2R and its analogues. tums.ac.irresearchgate.net

Proteolytic Stability Assays (e.g., against trypsin)

The stability of this compound against proteolytic enzymes like trypsin is a critical factor in its potential as an antimicrobial agent. Studies have shown that Brevinin-2R, the parent peptide of this compound, is susceptible to degradation by trypsin. In one study, the antimicrobial activity of Brevinin-2R was reduced to 20% of the control after a 4-hour incubation with trypsin. tums.ac.ir This degradation was confirmed by analyzing the trypsin-treated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). tums.ac.ir

To enhance proteolytic stability, researchers have synthesized analogs of Brevinin-2R. For instance, a diastereomer analog (BR-D), which incorporates D-amino acids, and a cyclic analog (BR-C) have been developed. tums.ac.ir The presence of D-amino acids and cyclization has been shown to have significant positive impacts on proteolytic stability. tums.ac.ir After 4 hours of treatment with trypsin, the diastereomer (BR-D) and cyclic analog (BR-C) retained 90% and 60% of their antimicrobial activity, respectively, compared to the 20% residual activity of the original Brevinin-2R. tums.ac.ir This suggests that modifications such as the introduction of D-amino acids and cyclization can effectively protect the peptide from tryptic digestion. tums.ac.ir Truncated peptides have also been investigated as a strategy to improve the stability of antimicrobial peptides. researchgate.net

The mechanism behind this increased stability lies in the structural changes these modifications impart. Trypsin specifically cleaves peptides at the carboxyl side of lysine and arginine residues. The introduction of D-amino acids or the conformational constraints imposed by cyclization can hinder the access of trypsin to these cleavage sites, thereby slowing down the degradation process. tums.ac.ir

Hydrophobicity and Cationicity Measurements

The biological activity of this compound and its analogs is closely linked to their physicochemical properties, particularly hydrophobicity and cationicity. These properties are crucial for the initial interaction of the peptide with microbial cell membranes and its subsequent mechanism of action.

Hydrophobicity is a measure of the tendency of the peptide to interact with non-polar environments, such as the lipid bilayer of a cell membrane. It is often determined experimentally by the retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column. A longer retention time indicates greater hydrophobicity. tums.ac.ir Theoretical hydrophobicity and hydrophobic moment (µH), which represents the amphipathicity of a helical peptide, can be calculated using methods like the Eisenberg method. tums.ac.ir Studies have shown that the hemolytic activity of Brevinin-2R and its analogs appears to correlate with their retention time and α-helicity, with increased hydrophobicity often leading to higher hemolytic activity. tums.ac.ir

Cationicity , the net positive charge of the peptide, is primarily due to the presence of basic amino acid residues such as lysine and arginine. This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. ju.edu.jo Increasing the cationicity of a related peptide, Brevinin-2 related peptide (B2RP), by substituting an aspartic acid with a lysine resulted in a significant increase in its antimicrobial potency against Escherichia coli, Staphylococcus aureus, and Candida albicans without a major change in its hemolytic activity. nih.gov This highlights the importance of a balanced cationicity for potent and selective antimicrobial action.

The interplay between hydrophobicity and cationicity is critical for the peptide's function. An optimal balance is required for effective membrane disruption and antimicrobial activity while minimizing toxicity to host cells. ju.edu.jo

Table 1: Physicochemical Properties of Brevinin-2R and its Analogs

Peptide Net Charge Mean Hydrophobicity (H) Hydrophobic Moment (µH)
Brevinin-2R +3 0.45 0.52
BR-C (Cyclic analog) +3 0.45 0.48
BR-D (Diastereomer analog) +3 0.45 0.48

Data sourced from a study on the solid-phase chemical synthesis and structure-activity of Brevinin-2R and its analogues. tums.ac.ir

In vitro Biological Activity Assays

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial efficacy of this compound and its related peptides is quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com This assay is fundamental in assessing the potency and spectrum of activity of these peptides against various bacterial and fungal pathogens.

The broth microdilution method is a commonly employed technique to determine MIC values. mdpi.com In this method, serial dilutions of the peptide are prepared in a liquid growth medium in a 96-well microplate, and a standardized inoculum of the test microorganism is added to each well. After incubation, the wells are visually inspected for turbidity, or the absorbance is measured to determine the concentration at which microbial growth is inhibited. mdpi.commdpi.com

Studies on the Brevinin-2 family of peptides have demonstrated their broad-spectrum antimicrobial activity. For instance, Brevinin-2 peptides have shown inhibitory activity against the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, and the fungus Candida albicans, with MIC values often below 10 mmol/L. mdpi.com A study on a Brevinin-2 related peptide (B2RP) and its analogs demonstrated potent activity against multidrug-resistant strains of Acinetobacter baumannii, with MICs in the range of 1.5-6 µM. nih.gov Another study on Brevinin-2GUb and its analogs also reported their MICs against a panel of Gram-positive and Gram-negative bacteria. nih.gov

Table 2: MIC Values of Brevinin-2R and its Analogs Against Various Bacterial Strains

Peptide S. aureus (ATCC 25923) MIC (µg/mL) E. coli (ATCC 25922) MIC (µg/mL) P. aeruginosa (ATCC 27853) MIC (µg/mL)
Brevinin-2R 3.12 12.5 50
BR-C (Cyclic analog) 12.5 >100 >100
BR-D (Diastereomer analog) 25 >100 >100

This table presents a summary of the Minimum Inhibitory Concentration (MIC) values of Brevinin-2R and its two analogues, BR-C and BR-D, against three different bacterial strains. tums.ac.ir

Cell Viability Assays (e.g., MTT, Neutral Red Uptake)

Cell viability assays are crucial for evaluating the cytotoxic effects of this compound on both cancerous and normal cells. The MTT and Neutral Red Uptake assays are two commonly used colorimetric methods for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase. nih.gov The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization. nih.gov Studies have utilized the MTT assay to examine the anti-proliferative effects of Brevinin-2R and its analogs on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). researchgate.net For example, at a concentration of 131.5 µg/ml, Brevinin-2R inhibited the proliferation of 50% of HeLa cells. researchgate.net

The Neutral Red Uptake (NRU) assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. nih.govbiorxiv.org The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion. biorxiv.org After incubation, the dye is extracted from the viable cells, and the absorbance is measured to determine the number of living cells. nih.gov The NRU assay has been used alongside the MTT assay to confirm the inhibitory effects of Brevinin-2R on the proliferation of the K562 human myelogenous leukemia cell line. researchgate.net Both assays indicated a significant inhibitory effect of Brevinin-2R on these cancer cells. researchgate.net

These assays are instrumental in determining the concentration-dependent cytotoxic effects of this compound and its derivatives, providing insights into their therapeutic potential and selectivity.

Membrane Integrity Assays (e.g., SYTOX Green Uptake)

Membrane integrity assays are employed to investigate the mechanism of action of this compound, specifically its ability to disrupt the cell membranes of microorganisms and cancer cells. The SYTOX Green uptake assay is a widely used method for this purpose.

SYTOX Green is a high-affinity nucleic acid stain that is impermeant to cells with intact plasma membranes. thermofisher.com When the cell membrane is compromised, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in green fluorescence upon excitation. thermofisher.comjsmrs.jp This fluorescence can be measured using a fluorescence microplate reader or visualized by fluorescence microscopy. thermofisher.com

This assay has been used to assess the membrane permeabilization of both bacterial and eukaryotic cells induced by brevinin peptides. For instance, studies on brevinin-2GHk and its truncated derivatives have used SYTOX Green to measure the permeabilization of the plasma membrane of Staphylococcus aureus. nih.gov The results showed that some of the truncated analogs induced a higher degree of membrane permeabilization compared to the full-length peptide. nih.gov Similarly, SYTOX Green assays have been used to confirm that membrane disruption is a primary mode of action for other brevinin peptides against various bacteria. frontiersin.org

The SYTOX Green uptake assay provides direct evidence of membrane damage, a hallmark of the lytic mechanism of many antimicrobial peptides, including those in the brevinin family.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the effects of this compound on the cell cycle and to determine if it induces apoptosis (programmed cell death) in cancer cells.

Cell Cycle Analysis: This analysis is typically performed by staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI). escca.euspringernature.com As cells progress through the cell cycle, their DNA content changes: cells in the G1 phase have a 2n DNA content, cells in the S phase have an intermediate amount, and cells in the G2/M phase have a 4n DNA content. escca.eu By measuring the fluorescence intensity of a large population of cells, flow cytometry can determine the percentage of cells in each phase of the cell cycle. springernature.com Studies have shown that Brevinin-2R and its analogs can induce cell cycle arrest. For instance, treatment of cancer cells with these peptides led to a strong cell cycle arrest in the G2/M phase, which subsequently led to the induction of apoptosis. researchgate.net

Apoptosis Analysis: The induction of apoptosis is a desirable characteristic for an anti-cancer agent. Flow cytometry can detect apoptosis through various methods. One common method is the Annexin V/PI double staining assay. mdpi.com Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used as a marker for late apoptotic or necrotic cells, as it can only enter cells that have lost their membrane integrity. By analyzing the staining patterns, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). mdpi.com Research has demonstrated that Brevinin-2R and its analogs are capable of inducing apoptosis in cancer cells, as confirmed by Annexin V/PI staining. researchgate.net

These flow cytometry-based assays provide detailed insights into the cellular mechanisms by which this compound exerts its anti-proliferative effects, highlighting its potential to modulate the cell cycle and trigger programmed cell death in cancer cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a crucial technique for analyzing changes in gene expression at the molecular level in response to this compound and its analogs. unite.itthermofisher.comnih.govnih.gov This method allows for the sensitive and specific quantification of messenger RNA (mRNA) transcripts, providing insights into the cellular pathways modulated by the peptide. thermofisher.comnih.gov The process involves the reverse transcription of RNA into complementary DNA (cDNA), which is then used as a template for amplification. unite.itthermofisher.com The amplification of target gene sequences is monitored in real-time using fluorescent dyes or probes. thermofisher.com

In studies investigating the immunomodulatory effects of Brevinin-2R, qRT-PCR has been employed to measure the expression of genes encoding pro-inflammatory cytokines. For instance, treatment of human lung epithelial (A549) and liver carcinoma (HepG2) cells with Brevinin-2R resulted in a dose-dependent upregulation of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) mRNA levels. medilam.ac.irresearchgate.net Specifically, in HepG2 cells, a significant increase in the expression of both IL-1β and IL-6 genes was observed at concentrations of 20 and 40 µg/ml of the peptide. medilam.ac.ir Similarly, in A549 cells, Brevinin-2R was shown to up-regulate the expression of IL-1β and Interleukin-8 (IL-8) genes in both a dose- and time-dependent manner. researchgate.net

Furthermore, in the context of antimicrobial research using the nematode Caenorhabditis elegans as a model organism, qRT-PCR has been instrumental. mdpi.comfao.orgresearchgate.net Studies have shown that certain Brevinin-2 family peptides, including Brevinin-2ISb, can up-regulate the expression of key antimicrobial genes in C. elegans, such as lys-7, which is part of the DAF-2/DAF-16 innate immune pathway. mdpi.comfao.org Treatment with Brevinin-2ISb led to a significant, sustained increase in lys-7 mRNA and protein levels, enhancing the nematode's resistance to MRSA infection. fao.orgresearchgate.net

The relative changes in gene expression are often calculated using the 2(-Delta Delta C(T)) method, which relates the PCR signal of a target transcript in a treated sample to that of an untreated control, normalized to a stable reference gene. nih.govgene-quantification.net This approach has been fundamental in demonstrating the ability of Brevinin-2 peptides to modulate host immune and inflammatory gene expression.

ELISA for Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples like serum, plasma, and cell culture supernatants. plos.orgarigobio.comnih.govresearchgate.net This technique is essential for understanding the immunomodulatory effects of compounds like this compound by measuring their impact on cytokine production. plos.orgresearchgate.net

Research has shown that Brevinin-2R can induce the secretion of pro-inflammatory cytokines. medilam.ac.irresearchgate.net In studies involving human cell lines, ELISA has been used to measure the levels of cytokines released into the cell culture medium following treatment with the peptide. researchgate.net For example, the immunomodulatory effect of Brevinin-2R on HepG2 cancerous cells was demonstrated by the induction of IL-6 and IL-1β. plos.orgresearchgate.net

In an in vivo setting, the anti-leishmanial activity of a lauric acid conjugate of Brevinin-2R (L-Brevinin-2R) was assessed in BALB/c mice. plos.org ELISA of supernatants from stimulated splenocytes revealed that L-Brevinin-2R treatment significantly increased the production of IL-6 compared to the control group. plos.org This suggests that the peptide can modulate the host's immune response.

The general principle of a sandwich ELISA involves capturing the target cytokine with a specific antibody coated on a microplate. arigobio.com A second, detection antibody, which is often conjugated to an enzyme like horseradish peroxidase (HRP), binds to a different epitope on the cytokine. arigobio.com The addition of a substrate results in a colorimetric reaction, and the intensity of the color, measured by an ELISA reader, is proportional to the concentration of the cytokine in the sample. plos.orgarigobio.com

Below is a table summarizing the findings from a study where ELISA was used to measure cytokine levels in BALB/c mice infected with Leishmania major and treated with L-Brevinin-2R. plos.org

Table 1: Effect of L-Brevinin-2R Treatment on Cytokine Production in L. major-infected BALB/c Mice

Treatment Group IL-6 Production IL-4 Production IFN-γ to IL-4 Ratio
L-Brevinin-2R Significantly Increased Higher than other groups Did not support healing
Vehicle Control (DMSO) Baseline Baseline Baseline
Amphotericin B (AmB) Significantly Suppressed Lower Favorable for healing

In vitro Insulin (B600854) Secretion Studies using Islets

In vitro studies using pancreatic islets are fundamental for investigating the direct effects of compounds on insulin secretion. nih.govnih.gov These studies often utilize isolated islets from rodents or humans, which are maintained in culture and exposed to various test substances. nih.govbioscientifica.com The amount of insulin released into the culture medium is then quantified, typically by radioimmunoassay or ELISA.

Brevinin-2-related peptide (B2RP), which shares sequence similarity with the Brevinin-2 family, has been identified for its insulinotropic activity. nih.govnih.gov Studies using the clonal pancreatic beta-cell line BRIN-BD11 have shown that synthetic B2RP can stimulate insulin release. nih.govnih.gov Specifically, B2RP induced a significant stimulation of insulin secretion at a concentration of 1 µM, reaching a maximum response at 3 µM, without causing damage to the cell membrane. nih.gov

The insulinotropic actions of several other frog skin peptides have also been investigated using similar in vitro models. researchgate.netbioscientifica.comuel.ac.uk These peptides, like B2RP, often work by depolarizing the β-cell membrane and increasing intracellular calcium concentrations, which are key steps in the insulin secretion pathway. nih.govresearchgate.net

An analog of B2RP, [D4K]B2RP, was found to have enhanced insulin-releasing potency compared to the parent peptide. nih.gov This analog stimulated insulin secretion from BRIN-BD11 cells at a lower concentration of 0.3 µM. nih.gov The table below summarizes the in vitro insulin-releasing activity of B2RP and its analog.

Table 2: In vitro Insulinotropic Activity of Brevinin-2-Related Peptide (B2RP) and its Analog

Peptide Concentration for Significant Insulin Release (from BRIN-BD11 cells) Maximum Insulin Release (as % of basal rate)
B2RP 1 µM 222% at 3 µM
[D4K]B2RP 0.3 µM Not specified

These in vitro islet studies are a critical step in identifying and characterizing the potential of peptides like this compound and its relatives as therapeutic agents for conditions such as type 2 diabetes. researchgate.netresearchgate.net

In vivo Animal Model Systems for Efficacy and Mechanism Studies

Caenorhabditis elegans Infection Models (e.g., MRSA, P. aeruginosa)

The nematode Caenorhabditis elegans has emerged as a valuable in vivo model for studying host-pathogen interactions and for screening new antimicrobial compounds. mdpi.comdntb.gov.ua Its short lifespan, genetic tractability, and well-defined innate immune pathways make it a suitable system for high-throughput screening of anti-infective agents against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mdpi.combiomedres.us

Several studies have utilized C. elegans-MRSA infection models to evaluate the efficacy of Brevinin-2 family peptides. mdpi.comresearchgate.netbiomedres.us In these models, nematodes are infected with MRSA and then treated with the peptides. The primary outcomes measured are the survival rate of the infected worms and the expression of host immune genes. mdpi.combiomedres.us

Research has shown that certain Brevinin-2 peptides can significantly improve the survival of MRSA-infected C. elegans. mdpi.commdpi.com For instance, a screening of 13 peptides from the Brevinin-2 family identified four—Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa—that markedly prolonged the lifespan of infected worms. mdpi.com After 96 hours of treatment, these four peptides resulted in a survival rate of over 60%, compared to about 20% in the untreated control group. mdpi.com Brevinin-2ISb was particularly effective, leading to a survival rate of nearly 80% after 96 hours. mdpi.com

The mechanism behind this protective effect appears to involve the enhancement of the nematode's innate immune response. mdpi.comfao.org Treatment with these peptides, especially Brevinin-2ISb, was found to up-regulate the expression of key antimicrobial genes, such as lys-7, which is part of the DAF-2/DAF-16 innate immune pathway. mdpi.comfao.orgresearchgate.net This suggests that Brevinin-2 peptides not only have direct antimicrobial activity but also bolster the host's own defense mechanisms. mdpi.comfao.org

Rodent Models (e.g., Rat Wound Infection Models, Mouse Leishmaniasis Models, Mouse High-Fat Diet Models)

Rodent models are indispensable for the preclinical evaluation of the efficacy and mechanisms of action of new therapeutic agents like this compound. These models allow for the study of the compound's effects in a complex mammalian system, providing data on its therapeutic potential for various conditions.

Rat Wound Infection Models : These models are used to assess the ability of antimicrobial agents to combat bacterial infections in skin wounds and to promote healing. nih.govojvr.orginnovareacademics.in In a study using a novel Brevinin-2 peptide, Brevinin-2Ta, its efficacy was tested in a Klebsiella pneumoniae-infected wound model in Sprague-Dawley rats. nih.gov The peptide was applied topically to the wounds, and the bacterial load and wound closure were monitored over 14 days. nih.gov

Mouse Leishmaniasis Models : Leishmaniasis is a parasitic disease, and mouse models, particularly using BALB/c mice, are standard for testing anti-leishmanial drugs. nd.edudntb.gov.uascielo.br The efficacy of Brevinin-2R and its lauric acid conjugate (L-Brevinin-2R) was investigated in a Leishmania major-infected mouse model. plos.orgnih.gov Following infection in the footpad, mice were treated with the peptides, and the parasite load in nearby lymph nodes was assessed. plos.orgnih.gov

Mouse High-Fat Diet Models : To study the potential anti-diabetic effects of Brevinin-2-related peptides, mouse models of diet-induced obesity and insulin resistance are employed. springernature.comfrontiersin.orgjci.orgbiotech-spain.com Mice are fed a high-fat diet to induce these metabolic conditions, after which they are treated with the peptide. nih.govuel.ac.uk The key assessments in these models are glucose tolerance tests and measurements of plasma insulin levels. nih.govuel.ac.uk A study using a [D4K] analog of Brevinin-2-related peptide (B2RP) showed that its administration to high-fat diet-fed mice significantly improved their glucose tolerance and enhanced insulin release following a glucose challenge. nih.gov

Assessment of Pathogen Load Reduction and Host Survival

A critical aspect of evaluating the efficacy of an antimicrobial agent in in vivo models is the direct assessment of its ability to reduce the number of pathogens and improve the survival of the host.

In the rat wound infection model with K. pneumoniae, treatment with Brevinin-2Ta led to a significant reduction in the bacterial load in the wound tissue. nih.gov The number of bacteria was quantified as colony-forming units per gram of tissue (CFU/g). After 13 days of treatment, the group receiving 10x MIC of Brevinin-2Ta showed a bacterial count of 1.88×10^4 ± 0.73×10^4 CFU/g, a dramatic decrease from the initial infection level of approximately 7.95×10^8 CFU/g. nih.gov This reduction was comparable to that achieved with the antibiotic gentamicin. nih.gov

Table 3: Pathogen Load Reduction in a Rat Wound Infection Model

Treatment Group Bacterial Load (CFU/g) on Day 13
10×MIC Brevinin-2Ta 1.88×10^4 ± 0.73×10^4
2×MIC Gentamicin 1.85×10^4 ± 0.35×10^4
Infected Control Not specified (remained high)

In the mouse model of cutaneous leishmaniasis, treatment with L-Brevinin-2R resulted in a decreased parasite load in the lymph nodes adjacent to the infection site. plos.orgnih.gov This indicates that the peptide was effective in controlling the proliferation of the Leishmania major parasite in vivo. plos.org

In the C. elegans MRSA infection model, host survival is a key endpoint. As mentioned previously, treatment with Brevinin-2 family peptides significantly increased the survival rate of infected nematodes. mdpi.com Brevinin-2ISb, for example, increased the survival rate by at least 6.3-fold after 96 hours compared to untreated controls. mdpi.com This demonstrates a clear therapeutic benefit in terms of host survival.

Immunohistochemistry for Inflammatory Markers and Endothelial Cells

Immunohistochemistry (IHC) is a powerful research technique used to visualize the presence and location of specific proteins within tissue samples. This methodology is crucial in understanding the cellular and molecular responses to various treatments, including the investigation of novel compounds like this compound. In the context of inflammation and angiogenesis, IHC allows for the precise detection of key protein markers associated with these processes.

Inflammatory markers are proteins that are produced by immune cells or other cells in response to inflammation. By using antibodies that specifically bind to these markers, researchers can identify the types and abundance of inflammatory cells present in a tissue, as well as the intensity of the inflammatory response. Common inflammatory markers that are often studied include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which are key cytokines that mediate inflammatory reactions.

Endothelial cell markers are used to identify and quantify the presence of endothelial cells, which form the inner lining of blood vessels. The study of these markers is fundamental to assessing angiogenesis, the formation of new blood vessels, which is a critical component of processes like wound healing and tumor growth. A primary marker used to identify endothelial cells is CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).

Despite the utility of immunohistochemistry in these areas of research, a review of available scientific literature reveals no specific studies that have employed this technique to investigate the effects of this compound on inflammatory or endothelial cell markers. While research on other related peptides, such as Brevinin-2Ta, has utilized immunohistochemistry to assess markers like IL-10 and CD31, such data is not available for this compound. Therefore, there are no detailed research findings or data tables to present on the immunohistochemical analysis of this compound's impact on these specific cellular markers.

Structure Activity Relationship Sar and Peptide Engineering

Correlating Structural Parameters with Biological Potency

The antimicrobial and anticancer efficacy of Brevinin-2Rd and its derivatives are not dictated by a single feature but rather by a synergistic interplay of several structural parameters. These include the peptide's net charge, hydrophobicity, amphipathicity, secondary structure, length, and terminal modifications. tums.ac.irresearchgate.net

The net positive charge of Brevinin-2 (B1175259) family peptides is a crucial determinant of their initial interaction with the negatively charged membranes of microorganisms and cancer cells. nih.govnih.gov Most antimicrobial peptides, including this compound, possess a net positive charge, typically ranging from +2 to +9, which facilitates electrostatic attraction to the anionic components of bacterial and cancer cell membranes, such as lipopolysaccharides, teichoic acids, and phosphatidylserine (B164497). mdpi.comgoogle.com

Increasing the net positive charge of Brevinin-2 analogues has been shown to enhance their antimicrobial activity, particularly against Gram-negative bacteria. nih.govnih.gov For instance, in a study on Brevinin-2GUb, increasing the net charge from +2 to +4 and subsequently to +6 resulted in a dramatic improvement in its antibacterial and antifungal activities. nih.gov This enhancement is attributed to a stronger electrostatic attraction, leading to more efficient membrane disruption. nih.gov However, an excessive net charge can also lead to increased hemolytic activity, highlighting the need for an optimal balance to ensure selectivity. researchgate.net

In the context of anticancer activity, the higher negative charge on the surface of cancer cells compared to normal cells also makes them susceptible to cationic peptides like Brevinin-2R. nih.govnih.gov Brevinin-2R has demonstrated cytotoxicity against various cancer cell lines, and this activity is, in part, attributed to its cationic nature facilitating interaction with the cancer cell membrane. nih.govresearchgate.net

Peptide AnalogueNet ChargeEffect on Antimicrobial ActivityEffect on Anticancer Activity
Brevinin-2GUb+2ModestNot specified
tB2U-K+4IncreasedNot specified
tB2U-6K+6Drastically improved, especially against Gram-negative bacteriaNot specified

Hydrophobicity and amphipathicity are critical for the membrane-disrupting activity of this compound. tums.ac.ir After the initial electrostatic attraction, the hydrophobic residues of the peptide insert into the nonpolar lipid bilayer of the cell membrane, leading to its disruption. researchgate.net Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, allows the peptide to form structures like α-helices that can interact favorably with both the aqueous environment and the lipid core of the membrane. nih.gov

Studies on Brevinin-2R and its analogues have shown a correlation between hydrophobicity and biological activity. tums.ac.ir However, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity towards host cells, such as red blood cells (hemolytic activity). tums.ac.irnih.gov Therefore, a well-balanced hydrophobicity is essential for potent and selective antimicrobial and anticancer activity. researchgate.net The amphipathic α-helical conformation is a key feature that enables Brevinin-2 peptides to interact with and disrupt microbial membranes. tums.ac.irtums.ac.ir

This compound typically adopts a random coil structure in aqueous solutions but transitions to an α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS). tums.ac.irgoogle.com This induced α-helicity is crucial for its biological activity. tums.ac.ir The α-helical structure provides the necessary amphipathic conformation for membrane interaction and disruption. nih.gov

A direct correlation between the α-helical content and the antibacterial activity of Brevinin-2R and its analogues has been observed. tums.ac.ir Modifications that destabilize the α-helical structure, such as the incorporation of D-amino acids at certain positions, can lead to a decrease in antimicrobial potency. tums.ac.ir Conversely, modifications that enhance or stabilize the α-helical conformation can lead to increased activity. researchgate.net

PeptideModificationα-Helical Content in 50% TFEAntimicrobial Activity
Brevinin-2RNonePredominantly α-helicalPotent
BR-D (with D-Leu)D-amino acid substitutionDecreasedLower than Brevinin-2R
BR-C (cyclic analogue)CyclizationDecreasedLower than Brevinin-2R

The length of the peptide chain is another important factor influencing the activity of Brevinin-2 peptides. Truncation studies have shown that it is possible to shorten the peptide while retaining or even enhancing its biological activity. nih.govnih.gov For some Brevinin-2 peptides, the N-terminal region has been identified as the primary active fragment. nih.govresearchgate.net

C-terminal amidation is a common modification that can enhance the antimicrobial activity of peptides by increasing their net positive charge and resistance to carboxypeptidases. mdpi.com For instance, the removal of the C-terminal Rana box and subsequent amidation in Brevinin-2GUb was part of a strategy to create more potent analogues. nih.gov

A characteristic feature of many Brevinin peptides is the C-terminal "Rana box," a cyclic domain formed by a disulfide bridge between two cysteine residues. nih.govnih.gov The function of the Rana box is not uniform across all Brevinin-2 peptides and can be context-dependent. nih.gov In some cases, its removal has been shown to enhance antimicrobial activity and reduce hemolytic toxicity. nih.gov For example, truncation of the Rana box in Brevinin-2OS resulted in a significant reduction in hemolysis while maintaining bioactivity. nih.gov This suggests that for certain Brevinin-2 scaffolds, the Rana box may be a primary determinant of toxicity rather than a requirement for antimicrobial action. nih.gov

The N-terminal region of Brevinin-2 peptides is often critical for their biological activity. nih.govmdpi.com Studies involving truncation and amino acid substitution have demonstrated that the N-terminal domain is a key determinant of both antimicrobial potency and selectivity. nih.gov For Brevinin-2GUb, the N-terminal 19 amino acids were identified as the active fragment. nih.govresearchgate.net

Furthermore, modifications in the N-terminal region, such as the substitution with D-amino acids, can significantly impact the peptide's activity and toxicity profile. nih.gov For example, a D-leucine substitution at the N-terminus of a truncated Brevinin-2OS analogue led to a more than ten-fold improvement in its hemolytic profile, resulting in a significantly enhanced therapeutic index. nih.gov This indicates that the N-terminal region is a prime target for peptide engineering to optimize the therapeutic properties of Brevinin-2 peptides.

Strategies for Optimizing this compound Properties

Enhancing Antimicrobial Selectivity and Efficacy

A primary goal in modifying this compound is to decouple its potent antimicrobial action from its toxic effects on mammalian cells, particularly red blood cells (hemolysis). Research has identified key structural features that can be manipulated to achieve this.

A significant determinant of toxicity in many brevinin-2 peptides is the C-terminal "Rana box," a disulfide-bridged cyclic motif. mdpi.comnih.gov Studies on brevinin-2 peptides, such as brevinin-2OS (B2OS), have demonstrated that the removal of this Rana box can substantially reduce hemolytic activity while preserving or even enhancing antimicrobial efficacy. mdpi.comnih.govresearchgate.net For instance, the truncation of B2OS to create B2OS(1-22)-NH2 resulted in a significant decrease in hemolysis. mdpi.comnih.gov This suggests that the N-terminal region of the peptide is primarily responsible for its antimicrobial action, while the C-terminal loop contributes significantly to host cell toxicity. nih.govmdpi.com

Further enhancements in selectivity can be achieved by modifying the peptide's physicochemical properties, such as net positive charge, hydrophobicity, and α-helicity. tums.ac.irresearchgate.net An increase in net positive charge can bolster the initial electrostatic attraction to negatively charged bacterial membranes. nih.gov However, an excessive increase in hydrophobicity or α-helicity can lead to indiscriminate membrane disruption and heightened hemolytic activity. tums.ac.ir Therefore, a delicate balance of these properties is crucial for optimal selectivity. researchgate.net

One successful strategy involves the substitution of specific amino acids. For example, the substitution of L-leucine with its D-enantiomer (D-leucine) at the N-terminus of a truncated brevinin-2OS analogue, creating [D-Leu2]B2OS(1-22)-NH2, led to a more than ten-fold improvement in its hemolytic concentration (HC50) and a greater than 22-fold improvement in its therapeutic index against Gram-positive bacteria. mdpi.comnih.govnih.gov This highlights the potential of stereochemical modifications to modulate membrane selectivity.

The following table summarizes the effects of specific modifications on the antimicrobial and hemolytic activities of a Brevinin-2 analogue.

PeptideModificationMIC against S. aureus (µM)HC50 (µM)Therapeutic Index (HC50/MIC)
B2OSParent Peptide810.441.31
B2OS(1-22)-NH2C-terminal Truncation441.8810.47
[D-Leu2]B2OS(1-22)-NH2Truncation and D-amino acid substitution4118.129.53

Data derived from studies on Brevinin-2OS and its analogues. mdpi.comnih.gov

Improving Proteolytic Stability

A major hurdle for the clinical application of peptide-based therapeutics is their susceptibility to degradation by proteases present in the host. Several strategies have been explored to enhance the proteolytic stability of this compound and its analogues.

One of the most effective approaches is the incorporation of non-standard amino acids, particularly D-amino acids. tums.ac.ir The presence of D-amino acids in the peptide backbone disrupts the recognition sites for proteases, which are typically specific for L-amino acids. nih.gov For example, a diastereomer of Brevinin-2R, containing D-amino acids, exhibited significantly higher residual antimicrobial activity (90%) after exposure to trypsin compared to the native peptide (20%). tums.ac.irtums.ac.ir

Cyclization of the peptide is another strategy to confer resistance to proteases. By linking the N- and C-termini, the peptide is constrained in a cyclic conformation that is less accessible to proteolytic enzymes. A cyclic analogue of Brevinin-2R demonstrated improved stability, retaining 60% of its antimicrobial activity after trypsin treatment, a threefold increase compared to the linear parent peptide. tums.ac.irtums.ac.ir

The following table illustrates the impact of D-amino acid substitution and cyclization on the proteolytic stability of Brevinin-2R analogues.

PeptideModificationResidual Antimicrobial Activity after Trypsin Treatment (%)
Brevinin-2RNone (Native Peptide)20
BR-DDiastereomer (D-amino acid substitution)90
BR-CCyclic Analogue60

Data from a study on Brevinin-2R and its analogues. tums.ac.irtums.ac.ir

Rational Design of Analogues with Modified Bioactivities

The rational design of this compound analogues involves a deep understanding of its structure-activity relationship to create novel peptides with specifically altered or enhanced biological activities. This approach goes beyond simply improving antimicrobial properties and can be used to develop peptides with other potential therapeutic applications, such as anti-biofilm or anticancer activities. mdpi.comnih.gov

Truncation of the peptide chain is a common rational design strategy. By identifying the minimal active fragment of the peptide, it is possible to create shorter, more cost-effective analogues that retain or even have improved activity. nih.gov For instance, the N-terminal 19 amino acids of Brevinin-2GUb were identified as the active fragment, and subsequent modifications to this truncated version led to analogues with drastically improved activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Amino acid substitution is another powerful tool in rational design. Replacing specific residues can modulate hydrophobicity, charge, and amphipathicity to enhance a desired bioactivity. In the case of Brevinin-2GUb, substituting certain amino acids to increase the net positive charge and create a more complete hydrophobic face resulted in an analogue, t-Brevinin-2GUb-6K, with potent activity against antibiotic-resistant bacteria and the ability to inhibit biofilm formation. nih.govnih.gov

The design of [D-Leu2]B2OS(1-22)-NH2 is a prime example of rational design, combining C-terminal truncation to reduce toxicity with N-terminal D-amino acid substitution to enhance selectivity and stability. mdpi.comnih.govresearchgate.net This dual-modification strategy resulted in a promising lead compound with a significantly improved therapeutic profile. mdpi.comnih.govdoaj.org

Furthermore, structural modifications can be guided by computational predictions of secondary structure. For example, introducing a proline residue into a Brevinin-2GHk analogue was intended to induce a hinge structure, a motif thought to improve cell selectivity. mdpi.commdpi.com While this particular modification was unsuccessful, it demonstrates the use of rational design principles to explore novel structural motifs.

Emerging Research Directions and Future Perspectives

Investigation of Novel Brevinin-2 (B1175259) Analogues and Derivatives

A primary focus of current research is the rational design and synthesis of Brevinin-2Rd analogues to improve its therapeutic index—maximizing antimicrobial or anticancer activity while minimizing toxicity to host cells. tums.ac.irresearchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor, exploring how modifications to properties like net positive charge, hydrophobicity, and α-helical structure influence biological activity. tums.ac.irju.edu.jo

Key strategies in developing novel analogues include:

Amino Acid Substitution: Replacing specific amino acids to enhance desired characteristics. For instance, substituting leucine (B10760876) with lysine (B10760008) can increase the net positive charge, which has been shown to improve antimicrobial activity. nih.govnih.gov

Truncation: Creating shorter versions of the peptide. Studies on other brevinin-2 peptides, like Brevinin-2GUb, have shown that N-terminal fragments can retain or even enhance antimicrobial activity, offering a strategy for creating more cost-effective and potentially less toxic molecules. nih.govmdpi.com

Cyclization and Diastereomer Introduction: Introducing cyclic structures or D-amino acids can increase the peptide's stability against proteolytic degradation. tums.ac.ir While this can sometimes reduce antimicrobial potency, the increased stability is a significant advantage for therapeutic development. tums.ac.ir

Table 1: Examples of Brevinin-2 Analogue Modifications and Their Effects

Parent Peptide Modification Strategy Resulting Analogue(s) Observed Effects Reference(s)
Brevinin-2R D-amino acid substitution, Cyclization BR-D, BR-C Lower antimicrobial activity, no hemolytic activity, increased proteolytic stability. tums.ac.ir
Brevinin-2GHk Truncation BR2GK(1-25)a Significantly improved antimicrobial activity compared to the parent peptide. mdpi.com
Brevinin-2GUb Truncation and Lysine substitution t-Brevinin-2GUb-6K (tB2U-6K) Drastically improved activity against bacteria, including clinical isolates and fungi. nih.gov
Brevinin-2-related peptide Lysine substitution (Lys4, Lys18) analogue Retained activity against Acinetobacter baumannii with very low hemolytic activity. nih.gov

Integration of this compound with Nanotechnology for Targeted Delivery

Nanotechnology offers a promising approach to overcome some of the limitations of AMPs, such as stability and potential toxicity. nih.govazonano.com By integrating this compound with nanocarriers, researchers aim to achieve targeted delivery to infection or tumor sites, thereby increasing local concentration and reducing systemic side effects. azonano.commdpi.com

One notable area of exploration is the conjugation of this compound with polymers to form nanoparticles for gene delivery. A study successfully modified polyethylenimine (PEI), a common gene delivery polymer, with Brevinin-2R. nih.gov The resulting Brevinin-2R-linked PEI nanoparticles demonstrated an enhanced ability to transfect cells, highlighting the peptide's potential as a cell-penetrating peptide to improve gene therapy vectors. nih.gov

Other nanotechnology-based strategies include:

Liposomes: Encapsulating this compound within lipid-based nanoparticles to protect it from degradation and control its release.

Polymer Conjugates: Covalently attaching this compound to biocompatible polymers like polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA). mdpi.comresearchgate.netacs.org This can improve the peptide's stability and solubility while shielding it from the host's immune system. mdpi.comscilit.com

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combining this compound with conventional therapeutic agents, particularly antibiotics, is a strategy being investigated to combat multidrug-resistant (MDR) bacteria. nih.gov The rationale is that the membrane-disrupting action of this compound can increase the permeability of the bacterial cell membrane, allowing antibiotics to enter the cell more easily and reach their intracellular targets. nih.govunimi.it

Studies on other brevinin peptides have demonstrated the potential of this approach. For example, Brevinin-2CE showed synergistic effects when combined with five different antibiotics against clinical isolates of MDR Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, analogues of Brevinin-1 (B586460) peptides, when combined with antibiotics like kanamycin, ciprofloxacin, and tetracycline, resulted in a 4- to 25-fold reduction in the minimum inhibitory concentrations (MICs) of the drugs. researchgate.net This synergistic action could potentially restore the efficacy of older antibiotics and reduce the dosages required, thereby minimizing side effects. unimi.itresearchgate.net

Unanswered Biological Questions and Complex Mechanistic Investigations

Despite progress, several questions about the biological activity of this compound remain. While it is generally accepted that its primary mechanism involves interacting with and disrupting cell membranes, the precise details are still under investigation. nih.govresearchgate.net

Future research will likely focus on:

Detailed Membrane Interaction: Elucidating the specific molecular interactions between this compound and the lipid components of different cell membranes (bacterial vs. mammalian) to better understand its selectivity.

Intracellular Targets: Investigating whether this compound has intracellular targets after membrane translocation, as has been suggested for some other AMPs.

Caspase-Independent Cell Death: In the context of its anticancer activity, Brevinin-2R has been shown to induce cell death in a caspase-independent manner, possibly by disrupting the mitochondrial membrane potential. nih.gov Further studies are needed to fully uncover this pathway.

Role of the "Rana Box": While many brevinins possess a C-terminal disulfide-bridged "Rana box," some naturally occurring truncated versions lack this feature yet retain activity. nih.gov The exact contribution of this domain to the stability and function of Brevinin-2 peptides requires more in-depth study. nih.govmdpi.com

Potential Applications in Veterinary Medicine and Agricultural Research

The potent antimicrobial properties of brevinins make them attractive candidates for applications beyond human medicine. The rise of antibiotic resistance is a significant concern in both veterinary practice and agriculture.

Veterinary Medicine: Brevinin-2 peptides could potentially be developed to treat infections in livestock and companion animals, particularly those caused by multidrug-resistant pathogens. mdpi.com The nematode Caenorhabditis elegans has been used as a model to screen Brevinin-2 family peptides for their ability to combat MRSA infection, demonstrating their potential as anti-infective agents in a whole-organism system. mdpi.commednexus.org

Agricultural Research: Brevinin peptides have shown activity against plant pathogens. For instance, Brevinin-2SSb was found to inhibit the growth of Xanthomonas oryzae pv. oryzae (causes rice blight) and the fungus Pyricularia oryzae (causes rice blast disease). mdpi.com This suggests a potential role for this compound or its analogues as environmentally friendly alternatives to chemical pesticides for crop protection. mdpi.com Furthermore, Brevinin-1Da has been shown to inhibit the growth of the fungal pathogen Batrachochytrium dendrobatidis, which is a major threat to amphibian populations worldwide. brill.com

Bioinformatic and Proteomic Approaches for New Brevinin Discovery

The discovery of novel brevinins and other AMPs is being accelerated by advances in bioinformatics and proteomics. frontiersin.orgubc.ca These technologies allow for high-throughput screening of natural sources, such as the complex skin secretions of amphibians. frontiersin.orgubc.ca

Modern discovery pipelines typically involve:

Transcriptomics: Sequencing the mRNA from amphibian skin to create a library of all expressed genes, including those encoding AMP precursors. ubc.ca

Proteomics: Using mass spectrometry to analyze the peptide content of skin secretions, which can then be matched to the transcriptomic data to confirm the presence of the mature peptides. nih.govajol.info

Bioinformatics: Employing computational tools and algorithms to sift through large genomic and proteomic datasets. sciforschenonline.orgresearchgate.net These tools can predict which sequences are likely to be AMPs based on characteristics like charge, hydrophobicity, and structural motifs. mdpi.commdpi.com Machine learning algorithms, such as AMPlify, are being used to classify and prioritize candidate AMPs for synthesis and testing. ubc.ca

These approaches not only speed up the discovery of new peptides like this compound but also provide insights into the evolutionary relationships and diversity within the brevinin family. ubc.camdpi.com

Q & A

Q. What methodologies are essential for characterizing Brevinin-2Rd's secondary structure and membrane interactions?

To determine the secondary structure (e.g., α-helical or β-sheet motifs), circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are foundational. For membrane interaction studies, molecular dynamics (MD) simulations combined with lipid bilayer assays (e.g., fluorescence anisotropy) can elucidate peptide-lipid binding dynamics. Ensure experimental protocols include controls for pH, temperature, and solvent conditions to validate reproducibility .

Q. How should researchers design in vitro assays to evaluate this compound's antimicrobial activity?

Use standardized protocols such as broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include time-kill kinetics and hemolysis assays (e.g., using erythrocytes) to assess selectivity. Validate results with triplicate replicates and statistical tools like ANOVA to account for variability .

Q. What criteria should guide the selection of cell lines for cytotoxicity studies of this compound?

Prioritize cell lines relevant to the peptide’s proposed application (e.g., mammalian epithelial cells for topical antimicrobial studies). Include positive controls (e.g., melittin for hemolytic activity) and negative controls (untreated cells). Use MTT or resazurin assays for viability metrics, ensuring consistency with ISO 10993-5 guidelines for biocompatibility testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported bioactivity across different experimental models?

Conduct meta-analyses of existing data to identify variables such as peptide purity (>95% via HPLC), assay conditions (e.g., ionic strength), or microbial strain specificity. Use multivariate regression to isolate confounding factors. For example, discrepancies in MIC values may arise from differences in bacterial membrane composition, requiring lipidomics-integrated analyses .

Q. What strategies optimize the design of this compound's structure-activity relationship (SAR) studies?

Employ alanine scanning mutagenesis or D-amino acid substitutions to identify critical residues for antimicrobial efficacy. Pair this with synchrotron radiation-based small-angle X-ray scattering (SAXS) to correlate structural changes with functional outcomes. Validate hypotheses using in silico tools like Rosetta or GROMACS for energy minimization .

Q. How should conflicting data on this compound's immunomodulatory effects be addressed methodologically?

Design dose-response experiments in primary immune cells (e.g., macrophages) with cytokine profiling (ELISA/multiplex assays) and transcriptomic analysis (RNA-seq). Compare results across multiple donor samples to account for biological variability. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify signaling cascades affected by the peptide .

Q. What experimental frameworks are recommended for studying this compound's resistance development in microbial populations?

Apply serial passage assays under sub-MIC conditions to monitor resistance evolution. Combine this with whole-genome sequencing of evolved strains to identify mutations (e.g., in membrane transporters or lipid biosynthesis genes). Use chemostat models to simulate competitive fitness trade-offs .

Methodological Considerations

  • Data Interpretation : Use tools like Prism or R for dose-response curve fitting (e.g., Hill slopes) and IC50 calculations. Report confidence intervals and effect sizes to enhance reproducibility .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for experimental design transparency and animal welfare .

Key Research Gaps

  • Synergistic effects of this compound with conventional antibiotics (test via checkerboard assays).
  • Long-term stability under physiological conditions (e.g., serum proteolysis resistance via mass spectrometry kinetics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.